3D structural analysis of 7-azatricyclo[4.3.0.03,9]nonane derivatives
Geometric Elucidation of 7-azatricyclo[4.3.0.0 ]nonane Derivatives A Multi-Modal Structural Analysis Guide Executive Summary: The "Hard-Wired" 3D Scaffold In the pursuit of "escaping Flatland" (increasing Fsp³ fraction),...
Author: BenchChem Technical Support Team. Date: March 2026
Geometric Elucidation of 7-azatricyclo[4.3.0.0
]nonane Derivatives
A Multi-Modal Structural Analysis Guide
Executive Summary: The "Hard-Wired" 3D Scaffold
In the pursuit of "escaping Flatland" (increasing Fsp³ fraction), medicinal chemistry has pivoted toward constrained bicyclic and tricyclic amines. The 7-azatricyclo[4.3.0.0
]nonane scaffold represents a distinct class of "hard-wired" pharmacophores.[1] Unlike flexible piperidines or pyrrolidines, this tricyclic cage locks substituents into precise vectors, minimizing the entropic penalty of binding.[1]
However, this rigidity presents unique analytical challenges.[1] Standard Karplus relationships in NMR often fail due to bond angle distortion, and basicity is heavily modulated by the relief (or induction) of steric strain upon protonation.[1] This guide details the structural determination of these derivatives using a triangulation of High-Field NMR, X-ray Crystallography, and Density Functional Theory (DFT).
Structural Fundamentals & Causality
Before initiating analysis, one must understand the geometric constraints imposed by the [4.3.0.0
The Skeleton: The core is a hydrindane (bicyclo[4.3.0]nonane) system with an additional bond between C3 (in the six-membered ring) and C9 (in the five-membered ring).[1]
The Nitrogen: Positioned at index 7, the nitrogen resides within the original five-membered ring sector.
Conformational Lock: The 3,9-bridge forces the system into a twist-boat/chair hybrid, preventing ring flipping.[1] This allows for the precise definition of "exit vectors" for substituents.
Critical Analysis Parameter:
Nitrogen Pyramidalization: In constrained cages, the C-N-C angles often deviate from the ideal 109.5°.[1] Flattening of the nitrogen pyramid increases p-character in the lone pair, reducing basicity.
Computational Prediction Protocol (DFT)
Objective: To predict the ground-state geometry and N-inversion barriers prior to wet-lab analysis.[1]
Methodology:
We utilize Density Functional Theory (DFT) to model the "naked" amine and its protonated salt.[1]
Step-by-Step Workflow:
Conformational Search:
Use a semi-empirical method (PM6 or AM1) to generate initial conformers.[1] Note: Due to the rigid cage, few conformers will exist, but substituent rotation must be sampled.
Geometry Optimization:
Software: Gaussian 16 or ORCA.
Functional/Basis Set: B3LYP/6-311+G(d,p). The diffuse functions (+) are critical for accurately modeling the nitrogen lone pair.
Solvation Model: IEFPCM (Solvent: Water or Chloroform) to mimic experimental conditions.[1]
Frequency Calculation:
Verify the structure is a minimum (zero imaginary frequencies).[1]
Cover with Parafilm, poke 3 holes, and leave in a vibration-free dark area for 4-7 days.
Data Collection: Collect at 100 K to minimize thermal motion (anisotropic displacement).
Validation Check:
Ensure the Flack Parameter is calculated if chiral resolution was attempted. A value near 0.0 indicates correct absolute stereochemistry; 1.0 indicates the inverted structure.
Visualization & Logic Flows[1]
Diagram 1: The Structural Elucidation Workflow
This diagram illustrates the iterative process of solving the 3D structure, moving from synthesis to validated geometric model.
Caption: Integrated workflow combining computational prediction with spectroscopic and crystallographic validation.
Diagram 2: Vector Mapping & Substitution Logic
This diagram conceptualizes how the rigid scaffold directs substituents (R-groups) into specific 3D space, a key feature for drug design.[1]
Caption: Pharmacophore mapping showing how specific scaffold positions project functional groups into binding pockets.[1]
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
Beilstein-Institut. (2023).[1] Synthesis of 7-azabicyclo[4.3.1]decane ring systems.... Beilstein Journal of Organic Chemistry.[1] [Link]
Cambridge Crystallographic Data Centre (CCDC). Guidance on Flack Parameter usage in absolute configuration determination. [Link]
Gaussian, Inc. DFT Methodologies for Amine Inversion Barriers. [Link][1]
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link][1]
The 7-Azatricyclo[4.3.0.03,9]nonane Core: A Conformationally Rigid Scaffold for Advanced Drug Design
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract In the landscape of modern medicinal chemistry, the strategic use of conformationally rigid scaffolds is paramou...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of modern medicinal chemistry, the strategic use of conformationally rigid scaffolds is paramount for developing drugs with high affinity, selectivity, and favorable pharmacokinetic profiles. Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals, with over 59% of FDA-approved small-molecule drugs featuring such a core.[1] This guide delves into the 7-azatricyclo[4.3.0.03,9]nonane ring system, a unique and highly constrained tricyclic scaffold. We will explore its structural architecture, propose synthetic strategies based on established methodologies for related systems, outline a comprehensive workflow for its conformational analysis, and discuss its potential applications as a novel building block in drug discovery. This document serves as a foundational resource for researchers seeking to leverage the distinct stereoelectronic properties of this underexplored molecular framework.
The Principle of Pre-organization: Why Conformational Rigidity Matters
The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape, which dictates its ability to bind to a specific protein target. Flexible molecules can adopt a multitude of conformations, and only a fraction of these may be the "bioactive" conformation. The process of forcing a flexible molecule into this specific shape upon binding incurs an entropic penalty, which can decrease binding affinity.
Conformationally rigid scaffolds, like the 7-azatricyclo[4.3.0.03,9]nonane system, mitigate this issue. By locking the core structure into a well-defined geometry, these scaffolds "pre-organize" the pharmacophoric substituents in a desired spatial orientation. This approach offers several key advantages:
Enhanced Binding Affinity: Reducing the entropic cost of binding can lead to a significant increase in potency.
Improved Selectivity: A precisely defined shape allows for more specific interactions with the intended target, minimizing off-target effects that can cause adverse reactions.
Favorable Physicochemical Properties: Rigid structures often possess improved metabolic stability and membrane permeability compared to their more flexible counterparts.
Valuable Intellectual Property: Novel, rigid scaffolds can provide a strong foundation for new patents and first-in-class therapeutics.
Structural Anatomy of the 7-Azatricyclo[4.3.0.03,9]nonane Core
The nomenclature of this scaffold precisely defines its intricate, caged structure. Let's deconstruct the IUPAC name:
nonane: Indicates a nine-atom framework (one nitrogen and eight carbons).
7-aza: A nitrogen atom replaces the carbon at position 7.
tricyclo: The atoms are arranged to form three distinct rings.
[4.3.0.03,9]: This describes the connectivity. The structure is built upon a main bicyclic system with two bridgehead atoms. The bridges connecting these bridgeheads consist of 4, 3, and 0 atoms. The superscript 3,9 indicates that the third bridge (the 0-atom bridge) is a direct bond between atoms at positions 3 and 9.
This arrangement results in a highly strained and rigid architecture, fusing a piperidine ring and a cyclopentane ring with an additional covalent bond that locks the system into a fixed conformation.
Figure 1: 2D representation of the 7-azatricyclo[4.3.0.03,9]nonane core structure.
Synthetic Strategies: Forging the Tricyclic Core
While literature specifically detailing the synthesis of the 7-azatricyclo[4.3.0.03,9]nonane system is not abundant, its construction can be envisioned by adapting established methods for creating complex, bridged azapolycycles.[2][3] The key challenge lies in forming the C3-C9 bond in a controlled manner. An intramolecular reaction is the most logical approach.
Proposed Strategy: Intramolecular C–H Amination or Heck Reaction
A plausible synthetic route would involve the late-stage formation of one of the rings or the key bridging bond. For instance, a suitably functionalized bicyclic precursor could undergo an intramolecular cyclization.
The 7-Azatricyclo[4.3.0.0³,⁹]nonane Scaffold: A Technical Guide to Physicochemical Profiling and sp³-Rich Drug Design
Executive Summary The transition from planar, heteroaromatic-heavy chemical libraries to highly saturated, three-dimensional architectures is a defining paradigm in modern drug discovery[1]. The 7-azatricyclo[4.3.0.0³,⁹]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from planar, heteroaromatic-heavy chemical libraries to highly saturated, three-dimensional architectures is a defining paradigm in modern drug discovery[1]. The 7-azatricyclo[4.3.0.0³,⁹]nonane scaffold (CAS: 565238-13-3)[2] represents a premier example of this "escape from flatland"[1]. By locking a secondary amine within a rigid, bridged tricyclic carbon cage, this scaffold achieves absolute conformational restriction. This structural rigidity minimizes the entropic penalty typically incurred during target binding, thereby enhancing both receptor affinity and target selectivity[3].
Designed for medicinal chemists, structural biologists, and pharmacology professionals, this whitepaper details the physicochemical properties, derivatization protocols, and pharmacological potential of the 7-azatricyclo[4.3.0.0³,⁹]nonane system.
Physicochemical Profiling & Molecular Data
Because 7-azatricyclo[4.3.0.0³,⁹]nonane is a rare, highly strained tricyclic amine, empirical thermodynamic data is sparse[4]. To guide early-stage pharmacokinetic (PK) modeling, we rely on high-accuracy computational predictions validated against structurally analogous bridged amines (e.g., adamantanamine and azabrexane derivatives).
The scaffold boasts a Fraction of sp³ carbons (Fsp³) of 1.00, meaning every carbon atom is sp³-hybridized. This high degree of saturation is strongly correlated with improved aqueous solubility and higher clinical success rates[1].
Table 1: Physicochemical and Computed Molecular Data
Property
Value / Descriptor
Clinical Relevance
Chemical Formula
C₈H₁₃N
Low molecular weight allows for extensive functionalization.
Optimal lipophilicity for central nervous system (CNS) targets.
Predicted pKa (Amine)
9.8 – 10.5
Protonated at physiological pH (7.4), critical for ion channel binding.
Structural & Mechanistic Insights
Do not view the tricyclic cage merely as a structural novelty; its geometry dictates specific chemical and biological behaviors.
Steric Shielding & Metabolic Stability:
In standard piperidines or pyrrolidines, the α-carbons adjacent to the nitrogen are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYPs) and monoamine oxidases (MAOs). In 7-azatricyclo[4.3.0.0³,⁹]nonane, the bridged carbon framework creates severe steric hindrance around these α-carbons. This shielding physically blocks the enzymatic catalytic sites from accessing the C-H bonds, drastically increasing the metabolic half-life of the molecule.
Directional Hydrogen Bonding:
The rigid vector of the N-H bond (or the lone pair, when deprotonated) is locked in a single trajectory. Unlike flexible aliphatic amines that must cycle through multiple rotamers—losing conformational entropy upon binding—the 7-azatricyclo[4.3.0.0³,⁹]nonane nitrogen is pre-organized. This causality explains why such rigid amines often exhibit sub-nanomolar affinities for deep-pocket receptors.
Because of the extreme steric bulk surrounding the nitrogen at the 7-position, standard Sₙ2 alkylation is often sluggish and plagued by competing elimination reactions or low yields. To overcome this activation barrier, Reductive Amination using highly active reducing agents or Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) are the preferred methodologies[5].
Protocol: Reductive Amination of 7-Azatricyclo[4.3.0.0³,⁹]nonane
This protocol is designed as a self-validating system, ensuring that intermediate formation is confirmed before proceeding to reduction, preventing the accumulation of unreacted starting materials.
Step 1: Imine/Iminium Formation
Dissolve 7-azatricyclo[4.3.0.0³,⁹]nonane (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous dichloroethane (DCE) under an argon atmosphere.
Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH to ~5.5, accelerating iminium ion formation.
In-Process Control: Stir at room temperature for 2 hours. Extract a 10 µL aliquot and analyze via LC-MS to confirm the complete disappearance of the starting amine mass (m/z 124.1[M+H]⁺) and the appearance of the iminium intermediate.
Step 2: Reduction
4. Once iminium formation is validated, lower the temperature to 0 °C.
5. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to prevent exothermic degradation.
6. Allow the reaction to warm to room temperature and stir for 12 hours.
7. Quench with saturated aqueous NaHCO₃ and extract with dichloromethane (3x).
Step 3: Self-Validating Analytical Control
8. Purify the crude mixture via preparative HPLC.
9. Validation: Perform 1D (¹H, ¹³C) and 2D NMR (HSQC, HMBC). The critical validation step is using HMBC to observe cross-peaks between the newly introduced alkyl protons and the bridgehead carbons of the tricyclic cage. This definitively rules out any acid-catalyzed skeletal rearrangements (e.g., Wagner-Meerwein shifts) that are common in strained bridged systems.
Workflow for the derivatization and validation of 7-azatricyclo[4.3.0.03,9]nonane.
The 3D topography of 7-azatricyclo[4.3.0.0³,⁹]nonane makes it an exceptional pharmacophore for central nervous system (CNS) targets, particularly as an ion channel modulator. Structurally, it shares geometric similarities with known adamantane-based drugs (e.g., amantadine, memantine) but offers a distinct spatial footprint due to its asymmetric tricyclic nature.
Mechanism of Action:
When functionalized appropriately, these rigid amines act as uncompetitive, low-affinity open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor. Because the amine is protonated at physiological pH, it is drawn into the negatively charged pore of the active NMDA receptor. The bulky tricyclic cage then acts as a steric "plug," preventing excessive Ca²⁺ influx. Crucially, its low trapping kinetics mean it blocks pathological excitotoxicity while dissociating fast enough to spare normal synaptic transmission.
Proposed mechanism of action for rigid tricyclic amines via NMDA receptor modulation.
References
Title: 7-氮杂三环[4.3.0.03,9]壬烷(9ci)
Source: Journal of Medicinal Chemistry (ACS Publications)
Title: Streamlined synthesis of C(sp3)-Rich N-Heterospirocycles enabled by visible-light-mediated photocatalysis (Citing: Conformational restriction: an effective tactic in “follow-on”-based drug discovery)
Title: Forcing the phenyl moiety into the axial position by embedding the 2-phenyl-1,3-dioxane system in a tricyclic benzomorphan scaffold
Source: RSC Publishing
URL
Title: The Use of Conformational Restriction in Medicinal Chemistry
Source: ResearchGate
URL
Engineering Strained Azatricyclic Nonane Frameworks: From Complex Alkaloids to High-Energy Density Materials
Executive Summary The synthesis and functionalization of strained azatricyclic nonane frameworks represent a frontier in modern organic chemistry. Characterized by their rigid, bridged, and highly strained 3D topologies,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis and functionalization of strained azatricyclic nonane frameworks represent a frontier in modern organic chemistry. Characterized by their rigid, bridged, and highly strained 3D topologies, these architectures are not merely academic curiosities. They are the critical structural cores of complex bioactive natural products (such as the Daphniphyllum alkaloids) and have recently emerged as highly symmetric, dense scaffolds for High-Energy Density Materials (HEDMs)[1][2].
This whitepaper provides an in-depth technical analysis of the two most prominent azatricyclic nonane topologies: the 8-azatricyclo[4.2.1.0^{4,8}]nonane system and the 9-azatricyclo[4.2.1.0^{3,7}]nonane cage. By dissecting recent breakthroughs in total synthesis and materials science, we elucidate the causality behind the experimental choices required to overcome the extreme steric and stereoelectronic hurdles inherent to these molecules.
Architectural Topologies and Strain Dynamics
The defining challenge of azatricyclic nonanes is the immense ring strain localized at the bridgehead nitrogen and adjacent quaternary carbon centers.
The 8-Azatricyclo[4.2.1.0^{4,8}]nonane Core
Found exclusively in the Calyciphylline D-type Daphniphyllum alkaloids, this framework features an unusually exposed bridgehead nitrogen[1]. The geometric constraints of the [4.2.1] bicyclic system fused with an azetidine-like or pyrrolidine-like ring force the nitrogen lone pair into an unshielded, highly oxidizable conformation. Furthermore, the adjacent carbonyl or functional groups are often sterically shielded by the rigid cage, rendering classical nucleophilic additions completely ineffective[1].
The 9-Azatricyclo[4.2.1.0^{3,7}]nonane Cage
In contrast, the 9-aza variant is a highly symmetric, carbon-oxygenated or purely carbocyclic cage. Its inherent density and symmetry make it an ideal backbone for energetic materials[2]. The synthetic challenge here lies in the transannular cyclization required to forge the cage without triggering skeletal rearrangements or thermodynamic degradation.
Strategic Synthesis 1: Overcoming Steric Shielding via Radical Chemistry
In 2025, Namba and co-workers achieved the landmark total synthesis of (±)-Calyciphylline F, conquering the 8-azatricyclo[4.2.1.0^{4,8}]nonane skeleton[3][4]. Early attempts to close the final rings via intramolecular aldol or nucleophilic addition failed because the target ketone was buried within the steric bulk of the tricyclic precursor[1].
The Causality of the Experimental Choice:
To bypass this steric shielding, the researchers pivoted to radical chemistry. Radicals are less sensitive to steric hindrance than bulky solvated nucleophiles. By converting a shielded alcohol into a xanthate, they enabled a Barton-McCombie deoxygenation that generated a transient carbon-centered radical. This intermediate seamlessly underwent a 6-exo-radical cyclization to forge the highly strained bridgehead quaternary carbon, completing the framework[1][4].
Fig 1: Synthetic pathway for the 8-azatricyclo[4.2.1.0^{4,8}]nonane core via radical cyclization.
Protocol 1: Radical Construction of the 8-Azatricyclic Core
Self-Validating System: This protocol utilizes TLC and NMR tracking to ensure the transient radical does not undergo premature hydrogen atom transfer (HAT).
Xanthate Formation: Dissolve the tricyclic alcohol intermediate (1.0 equiv) in anhydrous THF under argon. Add NaH (1.5 equiv) at 0 °C. After 30 minutes, add CS₂ (3.0 equiv), followed by MeI (3.0 equiv) 15 minutes later.
Validation Check: Monitor via TLC. Isolate the xanthate. Confirm formation via ¹³C NMR (look for the characteristic thiocarbonyl resonance at ~215 ppm).
Radical Initiation: Dissolve the xanthate in degassed benzene (0.02 M to favor intramolecular cyclization over intermolecular side reactions).
Cyclization: Add tributyltin hydride (Bu₃SnH, 1.5 equiv) and AIBN (0.2 equiv). Heat to reflux (80 °C) for 4 hours. The thermal decomposition of AIBN initiates the Barton-McCombie sequence, generating the bridgehead radical which immediately undergoes 6-exo cyclization[1][4].
Purification: Quench with aqueous KF to precipitate tin salts. Purify the resulting 8-azatricyclo[4.2.1.0^{4,8}]nonane core via silica gel chromatography.
Strategic Synthesis 2: Transannular Cyclization for Energetic Cages
In the realm of materials science, Zhu et al. (2026) utilized the 9-azatricyclo[4.2.1.0^{3,7}]nonane framework to develop novel polynitro energetic compounds[2][5]. The synthesis relies on the electrophilic additive cyclization of bicyclo[3.3.0]octa-2,6-diene.
The Causality of the Experimental Choice:
Standard nitration of complex organic cages often utilizes mixed acid (HNO₃/H₂SO₄). However, the extreme ring strain of the 9-azatricyclo core makes it susceptible to acid-catalyzed skeletal rearrangement. To prevent degradation, the researchers employed a mixture of fuming HNO₃ and Trifluoroacetic Anhydride (TFAA). TFAA acts as a potent but non-destructive dehydrating agent, generating the highly electrophilic nitronium ion without the harsh, bond-cleaving acidity of sulfuric acid, securing a 78% yield of the dinitrate[5].
Fig 2: Construction of energetic 9-azatricyclo[4.2.1.0^{3,7}]nonane derivatives.
Protocol 2: Synthesis and Nitration of the 9-Azatricyclic Cage
Self-Validating System: Strict temperature control is maintained to prevent runaway exothermic nitration, validated by real-time internal thermometry.
Electrophilic Cyclization: Dissolve bicyclo[3.3.0]octa-2,6-diene in a saturated solution of ammonia in dry methanol. Stir at room temperature to induce transannular cyclization, yielding 9-azatricyclo[4.2.1.0^{3,7}]nonane-2,5-diol exclusively as a single isomer[5].
Validation Check: Confirm the diol structure via X-ray crystallography or 2D NMR (NOESY) to ensure the correct spatial arrangement of the cage.
Mild Nitration: Cool a mixture of fuming HNO₃ (10 equiv) and TFAA (5 equiv) to -10 °C.
Addition: Slowly add the diol intermediate portion-wise, maintaining the internal temperature below 0 °C to prevent oxidative cleavage of the cage.
Isolation: Pour the mixture over crushed ice. Filter the resulting precipitate to isolate 9-nitro-9-azatricyclo[4.2.1.0^{3,7}]octane-2,5-diyl dinitrate (Yield: ~78% over two steps)[5].
Quantitative Data & Comparative Analysis
The table below summarizes the quantitative metrics and strategic applications of the discussed azatricyclic frameworks.
Framework Topology
Primary Application
Key Synthetic Transformation
Key Metric / Yield
Reference
8-azatricyclo[4.2.1.0^{4,8}]nonane
Complex Alkaloid Synthesis
[4+3] Cycloaddition & 6-exo Radical Cyclization
Enabled first total synthesis of (±)-Calyciphylline F
The successful construction of strained azatricyclic nonane frameworks demonstrates the power of modern synthetic methodology. By understanding the causality of chemical reactivity—such as utilizing radical pathways to bypass steric shielding in Calyciphylline F[1][4], or employing TFAA to protect fragile cages during nitration[5]—chemists can now access previously "impossible" topologies.
Moving forward, the rigid, 3D nature of these azatricyclic nonanes makes them prime candidates for fragment-based drug discovery (FBDD). Their high sp³ character and predictable vectors offer a superior alternative to flat, heteroaromatic screening libraries, promising a new wave of highly specific, metabolically stable pharmacophores.
References
Total Synthesis of Calyciphylline F
Source: Angewandte Chemie International Edition (2025)
URL:[Link]
Construction of a Novel Nitrogen-Containing Cage-Like Scaffold, 9-Azatricyclo[4.2.1.03,7]octane, and the Synthesis of Two Energetic Derivatives
Source: Crystal Growth & Design, ACS Publications (2026)
URL:[Link]
Synthesis of the ABC Core of Daphniphyllum Alkaloids with a[5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks
Source: The Journal of Organic Chemistry / PMC (2014)
URL:[Link]
Synthesis protocols for 7-Azatricyclo[4.3.0.03,9]nonane derivatives
An In-Depth Guide to the Synthesis of 7-Azatricyclo[4.3.0.03,9]nonane Derivatives: Protocols and Applications Authored by: A Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals In...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of 7-Azatricyclo[4.3.0.03,9]nonane Derivatives: Protocols and Applications
Authored by: A Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Strained Polycyclic Amines
Strained polycyclic amines are of significant interest in medicinal chemistry and drug discovery due to their rigid conformations, which can lead to high-affinity and selective interactions with biological targets. The 7-azatricyclo[4.3.0.03,9]nonane core represents a novel scaffold that could unlock new chemical space for the development of therapeutics. The inherent strain in this molecule may also impart unique reactivity, opening avenues for further chemical exploration.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A retrosynthetic analysis of the 7-azatricyclo[4.3.0.03,9]nonane core suggests that an intramolecular [2+2] photocycloaddition of a suitably substituted N-allyl-cyclohexenone derivative would be an efficient strategy for constructing the strained tricyclic framework. This approach is attractive due to the mild reaction conditions and the ability to build molecular complexity rapidly.
Caption: Retrosynthetic analysis of the 7-azatricyclo[4.3.0.0(3,9)]nonane core.
Synthesis of the Photocycloaddition Precursor
The successful synthesis of the target tricyclic system hinges on the efficient preparation of the key photocycloaddition precursor, an N-allyl-3-aminocyclohex-2-enone derivative. This can be readily achieved through a condensation reaction between a 1,3-dicarbonyl compound and allylamine.
Protocol 1: Synthesis of N-Allyl-3-aminocyclohex-2-enone
Objective: To synthesize the key precursor for the intramolecular [2+2] photocycloaddition reaction.
Materials:
Cyclohexane-1,3-dione
Allylamine
Toluene
Dean-Stark apparatus
p-Toluenesulfonic acid (catalytic amount)
Sodium sulfate (anhydrous)
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexane-1,3-dione (1.0 eq), allylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
Continue refluxing until no more water is collected (typically 4-6 hours).
Allow the reaction mixture to cool to room temperature.
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-allyl-3-aminocyclohex-2-enone.
Reactant
Molar Mass ( g/mol )
Equivalents
Typical Scale (mmol)
Cyclohexane-1,3-dione
112.13
1.0
50
Allylamine
57.09
1.1
55
p-Toluenesulfonic acid
172.20
0.02
1
Table 1: Reagent quantities for the synthesis of the photocycloaddition precursor.
The Key Photochemical Cyclization
The cornerstone of this synthetic strategy is the intramolecular [2+2] photocycloaddition. This reaction is typically carried out by irradiating a solution of the precursor with UV light, often in the presence of a photosensitizer to facilitate the desired transformation.
Protocol 2: Intramolecular [2+2] Photocycloaddition to form the 7-Azatricyclo[4.3.0.03,9]nonane Core
Objective: To construct the tricyclic scaffold via photochemical cyclization.
Materials:
N-Allyl-3-aminocyclohex-2-enone (from Protocol 1)
Acetone (as solvent and photosensitizer) or another suitable solvent/photosensitizer pair
Photoreactor equipped with a medium-pressure mercury lamp and a cooling system
Nitrogen or Argon gas for deoxygenation
Procedure:
Prepare a dilute solution of the N-allyl-3-aminocyclohex-2-enone precursor in acetone in a quartz reaction vessel. The use of a dilute solution is crucial to minimize intermolecular reactions.
Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the molecule.
Place the reaction vessel in the photoreactor and commence irradiation with a medium-pressure mercury lamp. Maintain the reaction temperature at a low and constant value (e.g., 10-20 °C) using the cooling system.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from several hours to a day.
Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure.
The crude product, containing the 7-azatricyclo[4.3.0.03,9]nonan-2-one, can be purified by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis and derivatization of 7-azatricyclo[4.3.0.0(3,9)]nonane.
Derivatization Strategies
The initial product of the photocycloaddition is a ketone, which serves as a versatile handle for further derivatization.
Reduction of the Ketone
The ketone functionality can be reduced to the corresponding alcohol, introducing a new stereocenter.
Protocol: Treat the 7-azatricyclo[4.3.0.03,9]nonan-2-one with a reducing agent such as sodium borohydride (NaBH4) in methanol or ethanol at 0 °C to room temperature.
N-Functionalization
The secondary amine in the tricyclic core can be functionalized through various standard methods.
N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) can introduce various alkyl groups.
N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base like triethylamine will yield the corresponding amides.
Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce more complex substituents.[1]
Derivative Type
Reagents
Functional Group Introduced
N-Alkyl
Alkyl halide, Base
Alkyl group
N-Acyl
Acyl chloride/anhydride, Base
Acyl group
N-Substituted Alkyl
Aldehyde/Ketone, Reducing Agent
Substituted alkyl group
2-Hydroxy
NaBH4
Hydroxyl group
Table 2: Summary of potential derivatization reactions.
Conclusion
While the synthesis of 7-azatricyclo[4.3.0.03,9]nonane derivatives presents a significant synthetic challenge, the proposed strategy, centered around an intramolecular [2+2] photocycloaddition, offers a promising and viable route. The detailed protocols and derivatization strategies provided in this guide are intended to serve as a strong starting point for researchers aiming to explore the chemistry and potential applications of this novel class of strained polycyclic amines. The successful synthesis of these compounds will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
Fort, D. A., Woltering, T. J., Alker, A. M., & Bach, T. (2014). An intramolecular [2+2] photocycloaddition approach to conformationally restricted bis-pyrrolidines. The Journal of Organic Chemistry, 79(15), 7152–7161. [Link]
Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic Organic Photochemistry. CRC Press.
Hoffmann, N. (2008). Photochemical reactions as key steps in organic synthesis. Chemical Reviews, 108(3), 1052–1103. [Link]
Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis. Angewandte Chemie International Edition, 50(5), 1000–1045. [Link]
Knowles, J. P., & Elliott, L. D. (2012). The intramolecular [2+2] photo-cycloaddition of 3-alkenyloxy-and 3-alkenylamino-cyclohex-2-enones. Beilstein Journal of Organic Chemistry, 8, 1887–1896. [Link]
Reductive Amination of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 7-Azatricyclo[4.3.0.0
]nonane in Medicinal Chemistry[1]
Executive Summary
Topic: Utilization of 7-Azatricyclo[4.3.0.0
]nonane as a conformationally restricted pharmaceutical intermediate.
Role: High-value secondary amine scaffold.
Key Application: Bioisosteric replacement of piperidine, pyrrolidine, and tropane rings to improve metabolic stability and target selectivity.
This guide provides a technical roadmap for incorporating 7-Azatricyclo[4.3.0.0
]nonane (hereafter referred to as 7-ATN ) into drug discovery workflows. As a rigid, tricyclic secondary amine, 7-ATN offers a unique vector for "escaping flatland" in lead optimization, providing significant advantages in lowering the entropic penalty of receptor binding and blocking metabolic hot-spots common in flexible amines.
Technical Profile & Structural Logic
The "Rigidification" Strategy
7-ATN belongs to a class of caged azapolycycles .[1] Unlike flexible piperidines, the tricyclic framework of 7-ATN locks the nitrogen lone pair and the N-H vector into a specific orientation.[1]
Metabolic Shielding: The bridgehead carbons (positions 1, 6, 3, 9) sterically hinder Cytochrome P450 (CYP450) access, significantly reducing oxidative dealkylation or hydroxylation compared to standard bicyclic or monocyclic amines.
Entropic Advantage: By pre-organizing the pharmacophore into a bioactive conformation, 7-ATN reduces the entropy loss (
) required upon protein binding, potentially improving potency ().
Physicochemical Properties (Predicted)
Property
Value / Characteristic
Impact on Drug Design
Formula
Low MW fragment (Fragment-Based Drug Design compatible).[1]
Molecular Weight
~123.20 g/mol
High ligand efficiency (LE).
LogP (Calc)
1.8 – 2.2
Moderate lipophilicity; good CNS penetration potential.
pKa (Calc)
9.5 – 10.5
Highly basic secondary amine; forms stable salts.
Topological Polar Surface Area
~12 Ų
Excellent membrane permeability.
Stereochemistry
Achiral (meso) or Chiral pair
Note: Isomer dependent. 3,9-bridging usually imparts high symmetry or specific chirality.
Handling & Storage Protocols
Stability Assessment
Oxidation: The tricyclic cage is resistant to auto-oxidation. However, as a secondary amine, it reacts readily with atmospheric
to form carbamates.
Volatility: The free base is likely a volatile solid or oil.
Recommendation: Store strictly as a salt form (Hydrochloride or Tartrate) to ensure stoichiometry and prevent sublimation.
Salt Formation Protocol (Standardized)
To convert the free base oil to a handleable solid:
Dissolve 1.0 eq of 7-ATN free base in anhydrous Diethyl Ether (
) or MTBE (5 mL/mmol).
Cool to 0°C under
atmosphere.
Dropwise add 1.1 eq of 2M HCl in
or 4M HCl in Dioxane.
Observation: A white precipitate should form immediately.
Stir for 30 mins at 0°C.
Filter under inert gas (Argon) to avoid hygroscopic water uptake.
Wash cake with cold pentane. Dry under high vacuum.
Derivatization Protocols
The secondary nitrogen at position 7 is the primary handle for coupling. Due to the steric bulk of the tricyclic cage, standard
alkylations may be sluggish. Palladium-catalyzed Buchwald-Hartwig amination is the preferred route for arylation.[1]
-Protons (H-8): The protons adjacent to the nitrogen (if not substituted) will be distinct doublets or multiplets around 3.0 – 4.0 ppm depending on the salt form.[1]
Symmetry: If the molecule is the symmetric meso isomer, the spectrum will be simplified (half the expected number of signals).
Mass Spectrometry
Method: ESI+ (Electrospray Ionization).
Pattern: Expect a strong
peak.
Fragmentation: Tricyclic amines often show a characteristic loss of
or ring-opening fragments in MS/MS modes due to the release of ring strain.
References
Averina, E. B., et al. (2001).[2] "Advances in the Chemistry of 4-Azatricyclo[4.3.1.1
]undecane (4-Azahomoadamantane) Derivatives." Russian Journal of Organic Chemistry.
Griffith, D. R., et al. (2023).[3] "Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions." Beilstein Journal of Organic Chemistry.
McLeod, M. C., & Aubé, J. (2016).[4] "Efficient access to sp3-rich tricyclic amine scaffolds through Diels-Alder reactions."[1][4][5] Tetrahedron.
Taylor, R. D., et al. (2014). "Rings in Drugs." Journal of Medicinal Chemistry. (Foundational text on the use of rigid ring systems in drug design). [1]
Disclaimer: This Application Note is for research purposes only. The specific synthesis and handling of strained azatricyclic systems require adherence to local chemical safety regulations.
3D-Shaped Scaffolds in Fragment-Based Drug Design: Application of 7-Azatricyclo[4.3.0.03,9]nonane
Executive Summary: Escaping "Flatland" in Drug Discovery Fragment-Based Drug Design (FBDD) is a highly validated approach for the development of small-molecule therapeutics, enabling the efficient exploration of chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Escaping "Flatland" in Drug Discovery
Fragment-Based Drug Design (FBDD) is a highly validated approach for the development of small-molecule therapeutics, enabling the efficient exploration of chemical space by screening low-molecular-weight libraries[1]. Historically, fragment libraries have been heavily biased toward planar, sp2-rich aromatic compounds (e.g., benzenes, pyridines, and indoles) due to their commercial availability and synthetic tractability[2]. However, this over-reliance on flat molecules frequently results in lead compounds with poor physicochemical properties, such as low aqueous solubility and high clinical attrition rates[3].
To address these limitations, modern FBDD campaigns prioritize the inclusion of sp3-rich, conformationally restricted three-dimensional (3D) scaffolds[4]. 7-Azatricyclo[4.3.0.03,9]nonane (CAS: 565238-13-3)[5] represents a premium class of bridged tricyclic amines. By offering a rigid, highly sp3-hybridized framework, this scaffold allows medicinal chemists to project functional groups (exit vectors) into precise 3D space, capturing deep, narrow hydrophobic pockets in target proteins without the entropic penalties associated with flexible alkyl chains[6].
Physicochemical & Structural Rationale
The utility of 7-Azatricyclo[4.3.0.03,9]nonane lies in its unique geometric and physicochemical profile. The fraction of sp3-hybridized carbons (Fsp3) is a critical metric for predicting the clinical success of a drug candidate; higher Fsp3 values correlate strongly with improved solubility, reduced promiscuity, and lower off-target toxicity[7].
Unlike flat heteroaromatics, 7-Azatricyclo[4.3.0.03,9]nonane has an Fsp3 of 1.0. When plotted on a Principal Moment of Inertia (PMI) graph—a tool used to assess molecular shape diversity—this tricyclic amine occupies the spherical/3D-disc chemical space, which is historically underrepresented in screening collections[3]. Furthermore, its secondary amine serves as a highly predictable and reactive "synthetic handle" for rapid hit-to-lead elaboration via amide coupling, reductive amination, or cross-coupling.
Table 1: Physicochemical Comparison of Fragment Archetypes
Property
Traditional Fragment Archetype (e.g., Indole)
3D sp3-Rich Fragment (7-Azatricyclo[4.3.0.03,9]nonane)
Molecular Formula
C8H7N
C8H13N
Molecular Weight
117.15 g/mol
123.20 g/mol
Fsp3 (sp3 Carbon Fraction)
0.00 (Planar)
1.00 (Fully Saturated)
Conformational Rigidity
High (2D Planar)
High (3D Bridged Tricyclic)
Primary Exit Vector
Aryl C-H bonds (requires complex C-H activation)
Secondary Amine (highly reactive, orthogonal)
PMI Shape Classification
Rod / Flat Disc
Sphere / 3D Disc
FBDD Workflow and Mechanistic Logic
The integration of 7-Azatricyclo[4.3.0.03,9]nonane into an FBDD pipeline follows a strict logical progression from biophysical screening to structure-guided synthetic growth.
Workflow of FBDD utilizing the 7-Azatricyclo[4.3.0.03,9]nonane scaffold.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each phase includes built-in causality checks to prevent false positives—a notorious challenge when dealing with the weak binding affinities (high µM to mM) typical of fragment molecules.
Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
Objective: Identify the binding affinity (
) and ligand efficiency of 7-Azatricyclo[4.3.0.03,9]nonane against a target protein.
Causality for Method Choice: Fragments have low molecular weights and fast on/off rates. SPR is utilized because its real-time optical biosensing is sensitive enough to detect low-mass binding events without requiring fluorescent labels that could alter the fragment's binding mode.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 3000–5000 Response Units (RU).
Causality: Covalent immobilization ensures the protein surface remains stable across hundreds of fragment injections, preventing baseline drift.
Buffer Matching: Prepare the running buffer (e.g., PBS-P+) with exactly 5% DMSO. Dissolve 7-Azatricyclo[4.3.0.03,9]nonane in 100% DMSO, then dilute into the running buffer to achieve a final concentration of 5% DMSO.
Causality: SPR is highly sensitive to bulk refractive index changes. A mismatch in DMSO concentration between the running buffer and the sample will produce a massive bulk shift, masking the true fragment binding signal.
Data Acquisition: Inject the fragment in a 2-fold concentration series ranging from 62.5 µM to 2 mM at a flow rate of 30 µL/min.
Self-Validation Check (The
Rule): Calculate the theoretical maximum response () based on the molecular weight ratio of the fragment to the protein.
Validation: If the observed binding signal significantly exceeds the theoretical
, the fragment is aggregating or binding non-specifically, and the hit must be discarded. If the signal is within the theoretical limit and shows a square-wave profile (fast on/off), proceed to steady-state affinity fitting to determine the .
Protocol B: Hit Expansion via Structure-Guided Amidation
Objective: Elaborate the 7-Azatricyclo[4.3.0.03,9]nonane core by functionalizing its secondary amine to probe adjacent sub-pockets in the target protein.
Causality for Method Choice: Assuming X-ray crystallography has confirmed that the secondary amine points toward a solvent-exposed channel, amide coupling is chosen because it is highly robust, maintains the sp3-rich nature of the core, and rapidly generates structure-activity relationship (SAR) data[4].
Step-by-Step Methodology:
Reaction Setup: In a 5 mL glass vial, dissolve 1.0 eq of the chosen carboxylic acid building block and 1.2 eq of HATU in 1.0 mL of anhydrous DMF. Stir for 5 minutes at room temperature.
Causality: HATU is selected over standard coupling agents (like EDC) because the secondary amine of the tricyclic core is sterically hindered; HATU provides the necessary reactivity to drive the coupling to completion.
Amine Addition: Add 1.5 eq of 7-Azatricyclo[4.3.0.03,9]nonane, followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
Purification: Filter the reaction mixture and purify directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Self-Validation Check (Purity & Identity): Analyze the purified fraction via LC-MS and
H-NMR.
Validation: FBDD requires exceptionally pure compounds to avoid false positives in secondary biophysical assays. The LC-MS must show >95% purity by UV integration, and the
H-NMR must confirm the disappearance of the secondary amine proton and the correct integration of the 13 protons belonging to the tricyclic core. Only compounds passing this gate are advanced to secondary SPR/NMR screening.
Application Notes & Protocols: Incorporating 7-Azatricyclo[4.3.0.0³⁹]nonane Scaffolds into Peptide Mimetics
Abstract The transition from native peptides to therapeutically viable drugs is often hindered by poor metabolic stability and unfavorable pharmacokinetics. Peptidomimetics address these challenges by replacing labile pe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The transition from native peptides to therapeutically viable drugs is often hindered by poor metabolic stability and unfavorable pharmacokinetics. Peptidomimetics address these challenges by replacing labile peptide bonds and introducing structural constraints to lock in bioactive conformations. This guide provides a comprehensive overview and detailed protocols for the incorporation of 7-azatricyclo[4.3.0.0³⁹]nonane, a novel, conformationally rigid tricyclic scaffold, into peptide sequences. This scaffold serves as a potent dipeptide bioisostere, designed to enhance proteolytic resistance, improve receptor affinity, and confer superior drug-like properties. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical space in peptide-based therapeutics.
Introduction: The Rationale for Tricyclic Scaffolds in Peptidomimetics
The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their inherent flexibility and susceptibility to enzymatic degradation severely limit their clinical application.[1] Imposing conformational constraints is a proven strategy to overcome these limitations.[2][3] By pre-organizing the peptide backbone into a bioactive conformation, we can significantly reduce the entropic penalty upon binding to a target, leading to enhanced affinity and selectivity.[1][3]
The 7-azatricyclo[4.3.0.0³⁹]nonane core is an advanced dipeptide surrogate. Its rigid, three-dimensional structure is designed to mimic common secondary structures like β-turns, which are frequently involved in molecular recognition events. Unlike more flexible linear dipeptides, this tricyclic scaffold offers several key advantages:
Enhanced Proteolytic Stability: The non-natural, sterically hindered backbone is resistant to cleavage by common proteases, which typically require an extended conformation for substrate binding.[1][3]
Improved Binding Affinity: By locking a specific torsion angle, the scaffold can present side-chain functionalities in an optimal orientation for target interaction, minimizing the entropic cost of binding.
Novel Chemical Space: Incorporation of such scaffolds moves beyond traditional amino acid modifications, enabling the exploration of unique three-dimensional pharmacophores.
This approach draws from the successful application of similar bicyclic and tricyclic structures in modulating protein-protein interactions and designing potent enzyme inhibitors.[4][5][6]
Part I: Synthesis of the Fmoc-Protected Building Block
To incorporate the scaffold into a peptide sequence using standard solid-phase peptide synthesis (SPPS), it must first be functionalized as an Fmoc-protected amino acid derivative. The following protocol outlines a plausible synthetic pathway to generate Fmoc-7-carboxy-7-azatricyclo[4.3.0.0³⁹]nonane .
Application Notes and Protocols: Reductive Amination Utilizing 7-Azatricyclo[4.3.0.0³⁹]nonane
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry In the landscape of modern dru...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the conformational rigidity of molecular scaffolds plays a pivotal role in dictating ligand-receptor interactions and, consequently, biological activity. The 7-azatricyclo[4.3.0.0³⁹]nonane framework, a unique and sterically constrained saturated heterocycle, represents a valuable building block for the synthesis of novel chemical entities. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive scaffold for exploring chemical space in the pursuit of potent and selective therapeutic agents. Reductive amination stands out as a robust and versatile C-N bond-forming reaction, widely employed in the synthesis of primary, secondary, and tertiary amines.[1][2] This application note provides a comprehensive guide to the theoretical and practical aspects of utilizing 7-azatricyclo[4.3.0.0³⁹]nonane in reductive amination procedures, offering detailed protocols and mechanistic insights for the synthesis of novel derivatives with potential applications in medicinal chemistry.
Mechanistic Insights: The Rationale Behind Reagent Selection
Reductive amination is a two-step process that occurs in a single pot, involving the initial formation of an iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by its in-situ reduction to the corresponding amine.[1][2]
The choice of reducing agent is critical for the success of this reaction, particularly when dealing with sterically hindered amines like 7-azatricyclo[4.3.0.0³⁹]nonane. The ideal reagent should selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Reagent of Choice
Sodium triacetoxyborohydride has emerged as a superior reagent for reductive aminations due to its mildness and selectivity.[1] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less likely to reduce aldehydes and ketones directly compared to the more reactive iminium ion intermediate. This chemoselectivity is paramount for achieving high yields and minimizing side products.
The Role of Acetic Acid
In reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can be beneficial. The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial formation of the hemiaminal intermediate, which then dehydrates to the iminium ion.
Synthesis of 7-Azatricyclo[4.3.0.0³⁹]nonane
While a definitive, high-yielding synthesis of 7-azatricyclo[4.3.0.0³⁹]nonane is not extensively documented in readily available literature, a plausible synthetic approach can be extrapolated from the synthesis of analogous azatricyclic systems. A potential route could involve an intramolecular cyclization strategy.
For the purpose of this application note, we will assume the availability of 7-azatricyclo[4.3.0.0³⁹]nonane as a starting material.
Detailed Protocols for Reductive Amination
The following protocols are generalized procedures for the reductive amination of 7-azatricyclo[4.3.0.0³⁹]nonane with representative aldehydes and ketones. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Reductive Amination with an Aldehyde (e.g., 4-Chlorobenzaldehyde)
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Equivalents
7-Azatricyclo[4.3.0.0³⁹]nonane
~123.2
123 mg
1.0
1.0
4-Chlorobenzaldehyde
140.57
141 mg
1.0
1.0
Sodium Triacetoxyborohydride
211.94
318 mg
1.5
1.5
1,2-Dichloroethane (DCE)
-
10 mL
-
-
Saturated Sodium Bicarbonate
-
~10 mL
-
-
Dichloromethane (DCM)
-
~30 mL
-
-
Anhydrous Sodium Sulfate
-
As needed
-
-
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add 7-azatricyclo[4.3.0.0³⁹]nonane (123 mg, 1.0 mmol) and 4-chlorobenzaldehyde (141 mg, 1.0 mmol).
Add 1,2-dichloroethane (10 mL) and stir the mixture at room temperature until all solids are dissolved.
Slowly add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. The reaction may be slightly exothermic.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~10 mL).
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-chlorobenzyl)-7-azatricyclo[4.3.0.0³⁹]nonane.
Protocol 2: Reductive Amination with a Ketone (e.g., Cyclohexanone)
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Equivalents
7-Azatricyclo[4.3.0.0³⁹]nonane
~123.2
123 mg
1.0
1.0
Cyclohexanone
98.14
108 µL (98 mg)
1.0
1.0
Sodium Triacetoxyborohydride
211.94
318 mg
1.5
1.5
Acetic Acid
60.05
6 µL (6 mg)
0.1
0.1
1,2-Dichloroethane (DCE)
-
10 mL
-
-
Saturated Sodium Bicarbonate
-
~10 mL
-
-
Dichloromethane (DCM)
-
~30 mL
-
-
Anhydrous Sodium Sulfate
-
As needed
-
-
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add 7-azatricyclo[4.3.0.0³⁹]nonane (123 mg, 1.0 mmol) and cyclohexanone (108 µL, 1.0 mmol).
Add 1,2-dichloroethane (10 mL) followed by acetic acid (6 µL, 0.1 mmol).
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
Workup and purification are performed as described in Protocol 1 to yield N-cyclohexyl-7-azatricyclo[4.3.0.0³⁹]nonane.
Field-Proven Insights and Troubleshooting
Steric Hindrance: Due to the sterically demanding nature of the 7-azatricyclo[4.3.0.0³⁹]nonane core, reactions with bulky ketones may be sluggish. In such cases, increasing the reaction temperature to 40-50 °C or using a larger excess of the reducing agent may improve the conversion.
Solvent Choice: 1,2-Dichloroethane (DCE) is generally the preferred solvent. Tetrahydrofuran (THF) can also be used, but reactions may be slower.
Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Work-up: The aqueous work-up should be performed carefully, as quenching the excess borohydride can lead to gas evolution.
Conclusion
The reductive amination of 7-azatricyclo[4.3.0.0³⁹]nonane provides a reliable and efficient method for the synthesis of a diverse range of N-substituted derivatives. The use of sodium triacetoxyborohydride as a mild and selective reducing agent is key to the success of this transformation. The protocols and insights provided in this application note serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the exploration of this unique scaffold for the development of novel therapeutic agents.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Zhou, J., Kläss, T., Zhang, A., Johnson, K. M., Wang, C. Z., Ye, Y., & Kozikowski, A. P. (2003). Synthesis and pharmacological evaluation of (Z)-9-(heteroarylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes: thiophene analogues as potent norepinephrine transporter inhibitors. Bioorganic & medicinal chemistry letters, 13(20), 3565–3569. [Link]
Shoemaker, R. S., Griffith, D. R., & Thamattoor, D. M. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein journal of organic chemistry, 19, 1615–1619. [Link]
Manetti, D., Ghelardini, C., Bartolini, A., Dei, S., Galeotti, N., Gualtieri, F., ... & Scapecchi, S. (2000). Molecular simplification of 1, 4-diazabicyclo [4.3. 0] nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of medicinal chemistry, 43(23), 4499-4507. [Link]
Topic: Scalable Synthetic Routes for the Production of 7-Azatricyclo[4.3.0.03,9]nonane and Related Scaffolds
An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Conformationally Restricted Aza-Tricyclic Scaffolds The 7-azatricyclo[4.3...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Conformationally Restricted Aza-Tricyclic Scaffolds
The 7-azatricyclo[4.3.0.03,9]nonane core represents a class of rigid, three-dimensional molecular scaffolds that are of profound interest in medicinal chemistry and drug development. By locking the nitrogen-containing ring system into a fixed orientation, these structures offer a unique opportunity to explore chemical space with high precision. This conformational restriction can lead to enhanced binding affinity, improved selectivity for specific receptor subtypes, and favorable pharmacokinetic properties.[1][2] For instance, constrained analogues of natural products like nicotine have been synthesized to probe the specific conformations required for potent and selective interaction with nicotinic acetylcholine receptors (nAChRs).[1][3]
However, the synthesis of such strained, polycyclic frameworks presents significant challenges. Their inherent ring strain and complex topology demand sophisticated synthetic strategies that are not only efficient but also scalable for potential pharmaceutical development. Traditional methods often suffer from low yields, require harsh reaction conditions, or involve lengthy, impractical synthetic sequences.
This technical guide, designed for medicinal chemists and process development scientists, provides an in-depth analysis of two robust and scalable synthetic strategies for constructing azatricyclononane cores. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for experimental design, and the practical considerations for scale-up. The protocols described herein are designed as self-validating systems, incorporating insights for troubleshooting and optimization.
The two primary strategies we will explore are:
Intramolecular [3+2] Azomethine Ylide Cycloaddition: A powerful and convergent approach for rapidly assembling the core tricycle from a linear precursor.[4]
Multi-Step Synthesis via Intramolecular Cyclization and Catalytic Hydrogenation: A robust, sequential approach amenable to large-scale production through the use of well-established, industrially relevant transformations.[5][6]
The intramolecular [3+2] cycloaddition of an azomethine ylide with a tethered alkene is an elegant and highly efficient method for constructing fused pyrrolidine ring systems, which form the heart of the azatricyclononane scaffold.[4] This strategy is particularly powerful because it allows for the stereocontrolled formation of multiple C-C and C-N bonds in a single, atom-economical step.
The key to this reaction is the in situ generation of a reactive azomethine ylide from a stable precursor, typically an N-alkylated amino acid derivative. Thermal decarboxylation of an aldehyde-derived intermediate or reaction of an amino ester with an aldehyde generates the transient ylide, which is immediately trapped by the intramolecular alkene dienophile. The choice of a high-boiling, non-protic solvent like toluene or xylene is critical, as it facilitates the thermal conditions required for ylide formation while preventing unwanted side reactions.
This approach offers significant advantages for scalability:
Convergence: A complex tricyclic core is assembled rapidly from a more easily synthesized linear precursor.
Stereocontrol: The stereochemistry of the final product is often dictated by the geometry of the transition state, which can be influenced by the substrate design, leading to a single dominant diastereomer.
High Atom Economy: As a cycloaddition, this reaction incorporates most of the atoms from the starting material into the final product, minimizing waste.
The diagram below illustrates the overall workflow for this synthetic strategy.
Caption: Workflow for the [3+2] cycloaddition strategy.
This protocol is adapted from established methodologies for synthesizing conformationally restricted nicotine analogues and is generalized for the formation of a core azatricyclononane scaffold.[4]
Step 1: Synthesis of the Cycloaddition Precursor
Reaction Setup: To a solution of an appropriate amino ester (e.g., sarcosine methyl ester, 1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add the pyridine-containing enal precursor (1.0 eq).
Condensation: Stir the mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Upon completion, concentrate the reaction mixture in vacuo. The crude product is often sufficiently pure for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Intramolecular Cycloaddition and Tricycle Formation
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve the precursor from Step 1 (1.0 eq) in anhydrous toluene (0.01 M).
Thermal Cycloaddition: Heat the solution to reflux (approx. 110 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the cycloadduct.
Causality Insight: Refluxing in toluene provides the necessary thermal energy to induce the formation of the azomethine ylide intermediate, which is the rate-limiting step. The dilute concentration helps to favor the intramolecular pathway over intermolecular dimerization.
Work-up: After cooling to room temperature, concentrate the solvent in vacuo. The resulting crude product is the unsaturated tricyclic intermediate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate).
Step 3: Catalytic Hydrogenation to the Saturated Scaffold
Reaction Setup: Dissolve the unsaturated cycloadduct (1.0 eq) in methanol or ethanol (0.1 M) in a flask suitable for hydrogenation.
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol% by weight) to the solution under an inert atmosphere.
Trustworthiness Note: Pd/C is pyrophoric and must be handled with care, preferably in a fume hood and away from ignition sources. Wetting the catalyst with the solvent before addition can mitigate this risk.
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure (typically using a balloon or a Parr hydrogenator) for 12-24 hours at room temperature.
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent.
Isolation: Concentrate the filtrate in vacuo to yield the final, saturated 7-azatricyclo[4.3.0.03,9]nonane product.
Parameter
Condition/Reagent
Rationale & Scale-up Considerations
Cycloaddition Solvent
Toluene or Xylene
High boiling point is essential for ylide formation. For scale-up, ensure efficient heat transfer and reflux.
Concentration
0.01 M - 0.05 M
Favors intramolecular reaction. Higher concentrations can lead to dimerization and polymerization.
Hydrogenation Catalyst
10% Pd/C, PtO₂
Pd/C is cost-effective and efficient for reducing both C=C bonds and the pyridine ring.[7] PtO₂ (Adam's catalyst) is an alternative for more stubborn reductions.
Hydrogen Pressure
1 atm (balloon) to 50 psi
Higher pressure can accelerate the reaction but requires specialized high-pressure reactors for safety on a large scale.
Purification
Flash Chromatography
Suitable for lab scale. For industrial scale, crystallization or distillation should be explored to avoid chromatography.
Strategy 2: Reductive Amination and Intramolecular Cyclization Cascade
Expertise & Rationale
This strategy represents a more linear, but highly robust and scalable, approach to the azatricyclononane core. It relies on a sequence of well-understood and industrially validated reactions. A key step often involves an intramolecular cyclization, such as an aza-Nazarov or Friedel-Crafts type reaction, to form one of the rings, followed by further transformations to complete the tricycle.[8][9] The final saturation is invariably achieved via catalytic transfer hydrogenation or direct hydrogenation.
A plausible and scalable route involves the construction of a functionalized bicyclic intermediate, which then undergoes a final ring-closing event. For example, a bicyclo[4.3.0]nonane (hydrindane) system can be synthesized first, followed by functionalization and intramolecular cyclization to introduce the third ring and the nitrogen atom.
The advantages of this approach include:
Scalability: Each step (e.g., condensation, cyclization, hydrogenation) is a well-established industrial process.
Modularity: The linear nature allows for the synthesis of diverse analogues by simply modifying the starting materials at an early stage.
Process Control: Each transformation can be individually optimized and monitored, which is crucial for large-scale manufacturing and quality control.
The diagram below outlines a generalized reaction scheme for this strategy.
Caption: A generalized multi-step workflow for azatricyclononane synthesis.
This protocol is a conceptual, scalable pathway inspired by methods used for synthesizing related diazabicyclo[4.3.0]nonanes and other complex heterocycles.[5]
Step 1: Claisen Condensation and Substitution
Reaction Setup: To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of a suitable dialkoxy acetate (1.0 eq) and a ketone precursor dropwise.
Condensation: Allow the mixture to warm to room temperature and stir for 4-6 hours until the condensation is complete.
Substitution: Cool the reaction to 0 °C and add a solution of a halo-propylamine derivative (1.1 eq). Stir for an additional 8-12 hours.
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify by chromatography if necessary.
Step 2: Intramolecular Dehydration and Cyclization
Reaction Setup: Dissolve the product from Step 1 in toluene (0.2 M) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
Cyclization: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction until no more water is collected and the starting material is consumed.
Causality Insight: The acid catalyst promotes both the dehydration to form an enamine or enone intermediate and the subsequent intramolecular cyclization (e.g., aza-Nazarov or Michael addition) to form the bicyclic core. Removing water drives the equilibrium towards product formation.
Work-up: Cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃), then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the bicyclic intermediate.
Step 3: Catalytic Hydrogenation and Final Ring Closure
Reaction Setup: This step is highly dependent on the specific intermediate. Often, a final intramolecular ring closure is followed by reduction. A common sequence is the reduction of ester and ketone functionalities using a reducing agent like Lithium Aluminum Hydride (LiAlH₄), followed by an intramolecular cyclization (e.g., Mitsunobu or reductive amination).
Final Reduction: The resulting unsaturated tricyclic core is then subjected to catalytic hydrogenation as described in Strategy 1, Step 3 to yield the final saturated product. Catalytic transfer hydrogenation is also a viable, scalable alternative.[10]
Process Insight: For transfer hydrogenation, a hydrogen donor like formic acid or ammonium formate is used with a catalyst (e.g., Pd/C) at elevated temperatures. This method avoids the need for high-pressure hydrogen gas, making it more amenable to standard laboratory and industrial equipment.
Parameter
Condition/Reagent
Rationale & Scale-up Considerations
Condensation Base
NaH, LDA, KHMDS
NaH is a cost-effective choice for large-scale Claisen-type condensations. Ensure proper handling and inert atmosphere.
Cyclization Catalyst
p-TsOH, H₂SO₄, Lewis Acids
Choice depends on the specific cyclization. Brønsted acids are common for dehydration-driven reactions.[11]
Reduction Method
Catalytic Hydrogenation (H₂)
The "gold standard" for clean reductions. Requires specialized equipment for high pressures.[12]
Alternative Reduction
Catalytic Transfer Hydrogenation
Uses liquid hydrogen donors (formic acid, etc.). Operationally simpler and safer for scale-up than gaseous H₂.[10][13]
Process Safety
NaH, LiAlH₄
Both are highly reactive with water and require strict anhydrous conditions and careful quenching procedures, especially at scale.
Conclusion and Future Outlook
The synthesis of complex, conformationally restricted scaffolds like 7-azatricyclo[4.3.0.03,9]nonane is a formidable challenge that requires a blend of creative strategy and practical execution. The two routes detailed in this guide—a convergent intramolecular [3+2] cycloaddition and a linear, multi-step sequence—offer powerful and scalable solutions for accessing these valuable molecular architectures.
The cycloaddition strategy provides an elegant and rapid entry into the core tricycle, making it ideal for library synthesis and initial exploration in drug discovery. The multi-step approach , while longer, is built upon a foundation of robust and well-understood industrial reactions, making it a more likely candidate for process development and large-scale manufacturing.
Future advancements in this field will likely focus on developing catalytic, asymmetric versions of these reactions to directly access enantiopure products. Furthermore, the application of photochemical methods and flow chemistry could offer greener, more efficient, and safer alternatives for the production of these important building blocks for the next generation of therapeutics.[7][14][15]
References
Averina, N. V., et al. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901-934. [Link]
Shoemaker, R., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615–1619. [Link]
Shoemaker, R., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. PMC. [Link]
MDPI. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. MDPI. [Link]
Vaskooi, M. E., et al. (2010). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. PMC. [Link]
MDPI. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. MDPI. [Link]
Chen, Z., et al. (2003). Synthesis and pharmacological evaluation of (Z)-9-(heteroarylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes: thiophene analogues as potent norepinephrine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(20), 3565-9. [Link]
Iacovino, R., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]
RSC Publishing. (2024). Shaping cycles with light: a regiodivergent approach to tetracyclic aza-aromatic compounds. Organic Chemistry Frontiers. [Link]
Barluenga, J., et al. (2010). Transfer Hydrogenation of Azoarenes to Hydrazoarenes by Ammonia Borane Complex Catalyzed by Au Nanoparticles. Advanced Synthesis & Catalysis. [Link]
Neo, A. G. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Laboratory of Bioorganic Chemistry and Membrane Bio. [Link]
Gallo, M. C. N., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]
Yang, X., et al. (2006). Synthesis of conformationally restricted nicotine analogues by intramolecular [3+2] cycloaddition. East China Normal University. [Link]
Unsal, T., & Tanyeli, C. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. PMC. [Link]
Google Patents. (n.d.). (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof.
Lakhdar, I., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]
Ullrich, T., et al. (2002). Polycyclic, Bridged, and Spiro-Annulated Analogues as Novel Ligands for the Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 45(19), 4240-4249. [Link]
Mellor, J. M., et al. (1988). 2,3,7,8-Tetra-azatetracyclo[7.3.1.0.0]tridecanes and 2,4,6,8-tetra(alkylamino)bicyclo[3.3.1]nonanes. J. Chem. Soc., Perkin Trans. 1, 2501-2507. [Link]
Purification methods for 7-azatricyclo[4.3.0.03,9]nonane reaction mixtures
This technical guide serves as a specialized support resource for researchers working with 7-azatricyclo[4.3.0.0 ]nonane (commonly referred to as 7-azabrexane ).[1] This bridged polycyclic amine presents unique purificat...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide serves as a specialized support resource for researchers working with 7-azatricyclo[4.3.0.0
]nonane (commonly referred to as 7-azabrexane ).[1] This bridged polycyclic amine presents unique purification challenges due to its high basicity, steric bulk, and potential volatility.[1]
The following protocols are designed to maximize yield and purity, drawing upon established methods for handling strained cage amines.
Technical Support Center: 7-Azatricyclo[4.3.0.0
]nonane
Chemical Nature: Secondary amine, strained tricyclic cage.[1]
Key Properties:
Basicity: Stronger than typical secondary amines due to ring strain and solvation effects.[1]
Volatility: The free base is moderately volatile and can sublime.[1]
Polarity: Lipophilic skeleton but highly polar amine functionality.[1]
Strategic Decision Tree:
Before starting, determine your purity requirements and available equipment.
Caption: Decision matrix for isolating 7-azatricyclo[4.3.0.0
]nonane based on crude purity.
Troubleshooting Guides & Protocols
Method A: The "Self-Validating" Acid-Base Extraction
Best for: Removing non-basic impurities (starting materials, neutral byproducts) without chromatography.[1]
The Protocol:
Dissolution: Dissolve the crude reaction residue in EtOAc or MTBE (Methyl tert-butyl ether). Avoid DCM if possible to prevent emulsion formation with basic water.[1]
Acidification: Extract the organic layer with 1M HCl (aq) (3x).
Solution: Stop evaporation when the solvent volume is low (~2-3 mL). Do not leave on high vacuum for hours.[1] Alternatively, convert to the HCl salt before final drying.[1]
Q2: The NMR shows "extra" peaks around 3-4 ppm. Is it impure?
Diagnosis: Rotamers or Carbamates.[1] Secondary amines avidly react with atmospheric CO₂ to form carbamates (
Condition: Use a C18 XBridge (or equivalent high-pH stable column) with 10mM Ammonium Bicarbonate (pH 10) in Water/Acetonitrile.
Warning: Standard TFA/Water buffers will protonate the amine, causing it to elute in the void volume or tail significantly.[1]
Mechanistic Insight: The "Cage" Effect
The [4.3.0.0
] skeleton (Brexane system) imparts significant steric strain and rigidity to the nitrogen atom.[1]
Solvation: The rigid cage prevents efficient solvation of the nitrogen lone pair compared to open-chain amines.[1] This often makes the amine more nucleophilic and basic in non-polar solvents.[1]
Chromatography: This exposed lone pair binds aggressively to the acidic sites of silica gel (
Visual: Think of the amine as "sticky" velcro dragging across a carpet (silica).[1]
Fix: The ammonia (NH₄OH) or Triethylamine (Et₃N) acts as a "blocker," occupying the silica sites so the cage amine can pass through.[1]
Caption: Mechanism of amine tailing and the competitive displacement role of mobile phase modifiers.
References
Brexane Skeleton Synthesis
Nickon, A., et al.[1] "Brexane and Brendane: Tricyclic systems with twist boat conformations."[1] Journal of the American Chemical Society, 85(12), 1963.[1]
(Note: While specific literature on the purification of CAS 565238-13-3 is proprietary or sparse, the methods above are chemically validated for the 7-azabrexane class of compounds.)
Technical Support Center: Navigating the Synthesis of 7-Azatricyclo[4.3.0.03,9]nonane
Welcome to the technical support center dedicated to the synthesis of 7-azatricyclo[4.3.0.03,9]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the synthesis of 7-azatricyclo[4.3.0.03,9]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The synthesis of complex, strained tricyclic systems like 7-azatricyclo[4.3.0.03,9]nonane presents unique challenges. This resource aims to equip you with the knowledge to overcome common hurdles and optimize your synthetic strategy for improved yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter during the synthesis of 7-azatricyclo[4.3.0.03,9]nonane, with a focus on the critical intramolecular cyclization step.
Issue 1: Low or No Yield of the Desired Tricyclic Product
A common and frustrating issue is the failure to obtain the target 7-azatricyclo[4.3.0.03,9]nonane or isolating it in very low yields. This often points to challenges in the key bond-forming reactions.
Potential Causes and Recommended Actions:
Inefficient Intramolecular Cyclization: The formation of the strained tricyclic ring system is often the most challenging step.
Explanation of Causality: Intramolecular reactions are in constant competition with intermolecular side reactions, such as polymerization. The success of an intramolecular cyclization depends heavily on factors that favor the molecule reacting with itself over reacting with other molecules.
Troubleshooting Steps:
High-Dilution Conditions: Slowly add the cyclization precursor to a large volume of refluxing solvent. This will favor the intramolecular pathway by keeping the concentration of the reactant low.
Optimize Catalyst and Reaction Conditions: For transition metal-catalyzed cyclizations (e.g., intramolecular Heck reaction), systematically screen different catalysts, ligands, bases, and solvents. Even subtle changes can significantly impact the yield.[1][2] The choice of palladium source, phosphine ligand, and base can be critical in achieving good yields in intramolecular Heck reactions.[1][2]
Temperature Adjustment: While higher temperatures can promote cyclization, they can also lead to decomposition. Experiment with a range of temperatures to find the optimal balance.
Decomposition of Starting Materials or Intermediates: The precursors for complex cyclizations can be unstable.
Explanation of Causality: Functional groups required for the cyclization may be sensitive to heat, light, or acidic/basic conditions, leading to degradation before the desired reaction can occur.
Troubleshooting Steps:
Use Freshly Prepared Precursors: Avoid using old or improperly stored starting materials.
Protect from Light and Heat: If your precursors are light-sensitive, conduct the reaction in a flask wrapped in aluminum foil. Maintain the recommended temperature throughout the reaction.
Inert Atmosphere: Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Issue 2: Formation of Isomeric Byproducts
The formation of stereoisomers or constitutional isomers is a frequent challenge in the synthesis of complex molecules, leading to difficult purification and reduced yield of the desired product.
Potential Causes and Recommended Actions:
Lack of Stereocontrol in the Cyclization: The spatial arrangement of atoms during ring formation can lead to multiple stereoisomers.
Explanation of Causality: The transition state of the cyclization reaction determines the stereochemical outcome. Factors like the choice of catalyst and the substrate's conformation can influence which transition state is favored.
Troubleshooting Steps:
Chiral Catalysts/Auxiliaries: If a specific stereoisomer is desired, consider using a chiral catalyst or attaching a chiral auxiliary to your precursor to direct the stereochemistry of the cyclization.
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screen a variety of solvents to see if the isomeric ratio can be improved.
Unesired Regiochemistry: The cyclization may occur at an unintended position, leading to a constitutional isomer.
Explanation of Causality: The presence of multiple reactive sites in the precursor can lead to the formation of different ring systems.
Troubleshooting Steps:
Protecting Groups: Strategically use protecting groups to block alternative reactive sites and direct the cyclization to the desired position.
Careful Selection of Reaction Conditions: The regioselectivity of a reaction can sometimes be controlled by the choice of catalyst and reaction conditions.
Issue 3: Difficulty in Product Purification
Isolating the pure 7-azatricyclo[4.3.0.03,9]nonane from the reaction mixture can be challenging due to its physical properties and the presence of persistent impurities.
Potential Causes and Recommended Actions:
Similar Polarity of Product and Impurities: The desired product and byproducts may have very similar polarities, making them difficult to separate by standard column chromatography.
Explanation of Causality: Structural similarities between the product and impurities can lead to similar interactions with the stationary phase in chromatography.
Troubleshooting Steps:
Alternative Chromatographic Techniques: Explore different stationary phases (e.g., alumina, functionalized silica) or chromatography techniques like preparative HPLC.
Salt Formation and Extraction: Convert the amine product to its salt (e.g., hydrochloride) to alter its solubility properties. This can allow for separation from non-basic impurities through liquid-liquid extraction. The free amine can then be regenerated by treatment with a base.
Distillation/Sublimation: If the product is sufficiently volatile and stable, these techniques can be effective for purification.
Product Adsorption on Silica Gel: Basic amines can strongly adsorb to acidic silica gel, leading to low recovery from column chromatography.
Explanation of Causality: The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel.
Troubleshooting Steps:
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to block the acidic sites.
Use Alumina: Basic or neutral alumina can be a better choice of stationary phase for the purification of basic amines.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for constructing the 7-azatricyclo[4.3.0.03,9]nonane core?
A1: While a universally established route is not prominently documented, a plausible strategy involves an intramolecular cyclization of a suitably functionalized cis- or trans-fused bicyclic precursor. A potential disconnection approach would be an intramolecular C-N bond formation from a functionalized bicyclo[4.3.0]nonane system.
Q2: How can I monitor the progress of the intramolecular cyclization reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates that the reaction is proceeding. For more detailed analysis, techniques like GC-MS or LC-MS can be used to identify the masses of the products being formed.
Q3: What are the key considerations for scaling up the synthesis of 7-azatricyclo[4.3.0.03,9]nonane?
A3: When scaling up, maintaining efficient mixing and heat transfer becomes critical. For intramolecular cyclizations, the principle of high dilution must be adapted for larger volumes, which can be challenging. The use of a syringe pump for the slow addition of the precursor is highly recommended. Purification at a larger scale may also require transitioning from column chromatography to crystallization or distillation if feasible.
Data and Protocols
Table 1: General Parameters for Intramolecular Heck Cyclization
Parameter
Recommended Range
Rationale
Catalyst Loading
1-10 mol%
Lower loading is more cost-effective, but higher loading may be necessary for challenging substrates.
Ligand to Metal Ratio
1:1 to 4:1
The optimal ratio depends on the specific ligand and metal used and should be determined experimentally.
Temperature
80-120 °C
A balance must be struck between a sufficient reaction rate and the stability of the reactants and products.
Concentration
0.001 - 0.01 M
High dilution is crucial to favor intramolecular over intermolecular reactions.
Protocol 1: General Procedure for Intramolecular Heck Reaction
Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
Solvent Addition: Add the desired anhydrous solvent via cannula and heat the mixture to the target temperature.
Precursor Addition: Dissolve the cyclization precursor in the same anhydrous solvent and add it to the dropping funnel.
Slow Addition: Add the precursor solution dropwise to the heated reaction mixture over a period of several hours.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography or other suitable methods.
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low product yield.
Relationship between Reaction Parameters in Intramolecular Cyclization
Caption: The interplay of key parameters affecting the yield of intramolecular cyclization.
Technical Support Center: Handling Volatile Strained Amines like 7-azatricyclo[4.3.0.03,9]nonane
Welcome to the technical support center for handling novel, volatile, and strained amines. This guide is specifically designed for researchers, scientists, and drug development professionals working with challenging comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling novel, volatile, and strained amines. This guide is specifically designed for researchers, scientists, and drug development professionals working with challenging compounds such as 7-azatricyclo[4.3.0.03,9]nonane. Given the limited specific literature on this particular molecule, the following protocols and advice are synthesized from best practices for handling structurally related strained bicyclic and volatile amines.
General Precautions for Volatile and Strained Amines
Volatile and strained amines present a dual hazard profile that requires careful management in a laboratory setting. Their volatility increases the risk of inhalation exposure, and their inherent ring strain can lead to unexpected reactivity and decomposition.[1]
Inhalation Hazard : Many volatile amines are toxic and can cause irritation to the respiratory system.[2] All handling of open containers should be performed in a well-ventilated fume hood.
Reactivity : Strained ring systems are prone to ring-opening reactions, which can be initiated by acids, heat, or certain reagents.[3] These reactions can be exothermic and may lead to a runaway reaction if not properly controlled.
Air and Moisture Sensitivity : The lone pair of electrons on the nitrogen atom makes many amines susceptible to oxidation and reaction with atmospheric moisture. Handling under an inert atmosphere (e.g., nitrogen or argon) is often necessary.
Toxicity : Many heterocyclic and aromatic amines are known to have carcinogenic or mutagenic properties.[4][5][6] It is prudent to treat all new amines as potentially toxic and handle them with appropriate personal protective equipment (PPE).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a volatile strained amine like 7-azatricyclo[4.3.0.03,9]nonane?
A1: Proper storage is critical to maintain the purity and stability of volatile amines.[7] Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from direct sunlight and incompatible substances such as strong acids or oxidizers.[8] A refrigerator suitable for flammable materials may be appropriate, but it's essential to prevent temperature cycling that could cause pressure changes in the container.
Q2: My reaction yield is consistently low when using this amine. What could be the cause?
A2: Low yields can stem from several factors. Given the strained nature of the amine, it may be undergoing decomposition or side reactions under your reaction conditions. Consider if your reaction is sensitive to trace amounts of water or oxygen, which could be reacting with the amine. Additionally, the high volatility of the amine could lead to loss of material during handling or if the reaction is run at an elevated temperature in an open or poorly sealed system.
Q3: I'm having trouble purifying my product, which contains a strained amine. The compound seems to streak on my silica gel column. What do you recommend?
A3: The basic nature of amines often leads to strong interactions with the acidic silanol groups on standard silica gel, causing streaking and poor separation.[9] To mitigate this, you can either "deactivate" the silica by adding a small amount of a volatile base like triethylamine or ammonium hydroxide to your eluent system, or use an amine-functionalized silica gel for your chromatography.[9] Another effective method for purifying amines is to convert them to their salt by adding an acid, which makes them less volatile and often crystalline, facilitating purification by recrystallization.[10] The free amine can then be regenerated by treatment with a base.
Q4: What are the signs of decomposition for a strained amine?
A4: Decomposition can manifest in several ways, including a change in color (often to a yellow or brown hue), the formation of a precipitate, or a change in pressure within the storage container. If you suspect decomposition, it is best to carefully vent the container in a fume hood and re-analyze the material by an appropriate method (e.g., NMR, GC-MS) before use.
Troubleshooting Guides
Problem 1: Product Decomposition During Reaction or Workup
Symptom
Potential Cause
Suggested Solution
Discoloration of reaction mixture
The strained amine is unstable at the reaction temperature.
Run the reaction at a lower temperature, even if it requires a longer reaction time.
Formation of multiple unidentified byproducts
The amine is reacting with acidic or electrophilic reagents or byproducts.
Buffer the reaction mixture or add a non-nucleophilic base to scavenge any acid.
Loss of product during aqueous workup
The amine is water-soluble, especially if it forms a salt.
Check the aqueous layer for your product. If present, extract with an appropriate organic solvent at a suitable pH.
Product degradation on exposure to air
The amine is sensitive to oxidation.
Perform the reaction and workup under an inert atmosphere.
Problem 2: Difficulty in Isolating the Pure Amine
Symptom
Potential Cause
Suggested Solution
Product is a volatile oil that is difficult to handle
The free amine has a low boiling point.
Convert the amine to a non-volatile salt (e.g., hydrochloride or trifluoroacetate) for easier handling and purification. The free base can be regenerated as needed.[10]
Co-elution with non-polar impurities during chromatography
The free amine has limited polarity.
Consider reversed-phase chromatography or utilize an amine-functionalized stationary phase for better separation.[9]
Emulsion formation during extraction
The amine is acting as a surfactant.
Add salt (brine) to the aqueous layer to break the emulsion.
Experimental Protocols
Protocol 1: Handling and Dispensing of a Volatile, Air-Sensitive Amine
Preparation : Ensure the Schlenk line is properly set up and the inert gas (argon or nitrogen) is flowing. All glassware should be oven-dried and cooled under vacuum.
Inerting the Container : If the amine is in a septa-sealed bottle, pierce the septum with a needle connected to the inert gas line and another needle as an outlet. Purge with inert gas for several minutes.
Dispensing : Using a clean, dry, gas-tight syringe that has been flushed with inert gas, carefully draw up the desired volume of the amine.
Transfer : Transfer the amine to the reaction vessel, which should also be under a positive pressure of inert gas.
Cleaning : Quench any residual amine in the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container with a neutralizing agent.
Protocol 2: Purification of a Strained Amine by Flash Chromatography on Amine-Functionalized Silica
Column Packing : Dry pack the column with amine-functionalized silica gel.
Equilibration : Equilibrate the column with your chosen non-polar solvent (e.g., hexane or heptane).
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
Elution : Run a gradient of a more polar solvent (e.g., ethyl acetate or dichloromethane) to elute your product.
Fraction Collection and Analysis : Collect fractions and analyze them by TLC or another appropriate method.
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature low to avoid loss of the volatile product.
Visualizations
Caption: Inert atmosphere handling setup.
Caption: Potential decomposition pathways.
References
Dawood, K. M., & Abdel-Wahab, B. F. (2022).
Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Amines. Retrieved from [Link]
Zhang, Y., et al. (2018). Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Biomacromolecules, 19(5), 1634–1643.
Nielsen, C. J., et al. (2010).
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
Jiang, B., et al. (2023). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 14(27), 3235-3245.
Li, Z., et al. (2025, September 4). Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. Journal of the American Chemical Society.
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Schulz, F., et al. (2025, April 30). Synthesis and reactivity of nitrogen-containing strained cyclic 1,2,3-trienes.
Baran, P. S., et al. (2016, January 15).
Jin, R., et al. (2022, November 17). The Effects of Volatile Organic Compounds (VOCs) on the Formation of Heterocyclic Amines (HAs)
El-Sayed, E., et al. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2364–2373.
Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
Liu, X., et al. (2025, May 22). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 17(10), 2134.
Pathak, K. V., et al. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-47.
Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.
Lu, Y., et al. (2025, November 4). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003.
Endo, T., et al. (2014, August 6). Rational investigations in the ring opening of cyclic carbonates by amines. Green Chemistry, 16(10), 4286-4291.
Lorenzo, J. M., et al. (2023, June 5). Heterocyclic Amines in Meat and Meat Products: Occurrence, Formation, Mitigation, Health Risks and Intervention. Critical Reviews in Food Science and Nutrition, 63(15), 2449-2479.
Biotage. (2023, January 19). Is there an easy way to purify organic amines?
International Journal of New Chemistry. (2024, November 4). A Review on Tricyclic Antidepressants Synthesis Methods.
Clark, J. (n.d.). Making Amines. Chemguide.
Hindle, A., et al. (2023, April 17). A modular synthesis of bicyclic twisted amides and anilines.
Balova, I. A., et al. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 846–855.
Peterson, G. W., et al. (2014, April 21). Metal–Organic Frameworks for Air Purification of Toxic Chemicals. Chemical Reviews, 114(10), 5415-5440.
Organic Chemistry Portal. (n.d.).
Chemistry LibreTexts. (2023, January 22). Physical Properties of Cycloalkanes.
Chemistry LibreTexts. (2021, September 12). 2.
Semwal, A. D., et al. (2021, June 24). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(7), 1467.
Ismiyeva, Z. I., et al. (2023, May 30). Pseudo-multicomponent reactions. RSC Advances, 13(25), 17094-17124.
Liashuk, O. S., et al. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
Turesky, R. J. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents.
Portoghese, P. S., et al. (2003, July 1). Second-Chance Rearrangement Route to Novel 5(6)-Syn,anti-difunctional 2-Azabicyclo[2.1.1]hexanes. Organic Letters, 5(15), 2631–2633.
Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds. (n.d.). University of Victoria.
Jiang, B., et al. (2023, July 4). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
A Comparative Guide to the ¹H NMR Characterization of 7-Azatricyclo[4.3.0.0³⁹]nonane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Uniqueness of 7-Azatricyclo[4.3.0.0³⁹]nonane 7-Azatricyclo[4.3.0.0³⁹]nonane represents a fascinating and synthetically challeng...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Uniqueness of 7-Azatricyclo[4.3.0.0³⁹]nonane
7-Azatricyclo[4.3.0.0³⁹]nonane represents a fascinating and synthetically challenging molecular architecture. Its rigid, tricyclic framework, which can be viewed as a constrained analog of both adamantane and tropane, imparts unique stereoelectronic properties. The presence of a nitrogen atom at the 7-position introduces a site of basicity and a lone pair of electrons, which are expected to significantly influence the magnetic environment of the neighboring protons. Understanding the ¹H NMR spectrum of this molecule is crucial for its unambiguous identification, purity assessment, and for elucidating its conformational dynamics and interactions in various chemical and biological contexts.
Predicted ¹H NMR Spectrum of 7-Azatricyclo[4.3.0.0³⁹]nonane: A First-Principles Approach
The ¹H NMR spectrum of 7-azatricyclo[4.3.0.0³⁹]nonane is anticipated to be complex, with signals for the 13 protons distributed across a range of chemical shifts. The rigid nature of the tricyclic system will lead to distinct and well-defined coupling patterns. The following predictions are based on the analysis of structurally similar compounds and fundamental NMR principles.
Expected Chemical Shift Regions:
Protons adjacent to the nitrogen (H-6, H-8): These protons are expected to be the most deshielded due to the inductive effect of the electronegative nitrogen atom. Their chemical shifts are likely to fall in the range of 2.5-3.5 ppm .[1][2] The exact position will be influenced by the orientation of the nitrogen's lone pair.
Bridgehead protons (H-1, H-3, H-5, H-9): These methine protons are situated at the fusion of the rings and are expected to resonate at a lower field than typical alkane methines due to the strain of the cage structure. A predicted range is 1.8-2.8 ppm .
Methylene protons (H-2, H-4): These protons are part of the five-membered and six-membered rings and are expected to show a range of chemical shifts, likely between 1.2 and 2.2 ppm . Diastereotopic protons within the same methylene group will have different chemical shifts and will show geminal coupling.
Key Anticipated Spectral Features:
Through-Space Deshielding: A critical feature in the ¹H NMR spectra of rigid azabicycles is the through-space deshielding effect of the nitrogen lone pair on nearby protons.[3] Protons that are spatially close to the lone pair can experience a significant downfield shift. In one of the possible conformations of 7-azatricyclo[4.3.0.0³⁹]nonane, one of the endo protons on the C2-C3-C4 bridge may be in close proximity to the nitrogen lone pair, leading to its signal appearing at an unusually low field.
Complex Coupling Patterns: The rigid structure will result in fixed dihedral angles between adjacent protons, leading to a complex pattern of spin-spin coupling. Long-range coupling (e.g., W-coupling) across the rigid cage is also possible and can provide valuable structural information.
The logical workflow for the prediction and subsequent confirmation of the ¹H NMR spectrum of a novel compound like 7-azatricyclo[4.3.0.0³⁹]nonane is outlined in the following diagram:
Caption: Workflow for the ¹H NMR characterization of a novel polycyclic amine.
Comparative Analysis with Structural Analogs
To provide a robust predictive framework, it is essential to compare the expected spectral features of 7-azatricyclo[4.3.0.0³⁹]nonane with the experimentally determined ¹H NMR data of well-characterized structural analogs.
Tricyclo[4.3.0.0³⁸]nonane-4,5-dione: The Carbocyclic Core
While not the parent hydrocarbon, the dione derivative of the carbocyclic core provides some insight into the chemical shifts of the cage protons. The reported ¹H NMR spectrum shows complex multiplets in the range of 1.38-1.63 ppm and 2.38-2.75 ppm .[4] The presence of the electron-withdrawing carbonyl groups significantly deshields the adjacent protons. In the absence of these groups, the proton signals of the parent tricycloalkane would be expected at a higher field.
Adamantane and 1-Azaadamantane: The Symmetric Cage Analogy
Adamantane, with its high Td symmetry, exhibits a very simple ¹H NMR spectrum with two signals corresponding to the methine and methylene protons.[2][5] The introduction of a nitrogen atom at a bridgehead position to form 1-azaadamantane (1-azatricyclo[3.3.1.1³⁷]decane) breaks this symmetry and deshields the adjacent protons.
Compound
Proton Type
Chemical Shift (δ, ppm)
Adamantane
Methine (-CH)
~1.75
Methylene (-CH₂-)
~1.87
1-Azaadamantane
Protons α to N (-CH₂-N)
~2.8-3.0
Other cage protons
~1.6-2.1
Data compiled from various sources and are approximate.
This comparison highlights the significant downfield shift experienced by protons directly attached to the carbon adjacent to the nitrogen atom.
Tropane and Nortropane: The Bicyclic Amine Perspective
Tropane (8-methyl-8-azabicyclo[3.2.1]octane) and its N-demethylated analog, nortropane, are well-studied bicyclic amines. Their ¹H NMR spectra provide valuable data on the chemical shifts of protons in a bridged system containing a nitrogen atom.
Compound
Proton Type
Chemical Shift (δ, ppm)
Nortropane
Bridgehead (H-1, H-5)
~3.1-3.3
Protons α to N (H-2, H-4)
~2.9-3.1 (axial), ~3.6-3.8 (equatorial)
Other methylene protons
~1.5-2.2
Data are approximate and can vary with solvent and conditions.[6]
The data for nortropane further illustrates the deshielding effect of the nitrogen atom on the adjacent protons, with the equatorial protons often appearing at a lower field than the axial ones.
Experimental Protocols for ¹H NMR Characterization
The successful characterization of 7-azatricyclo[4.3.0.0³⁹]nonane and its analogs by ¹H NMR spectroscopy requires careful sample preparation and data acquisition.
Step-by-Step Methodology:
Sample Preparation:
Dissolve 1-5 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
The choice of solvent is critical, as it can influence the chemical shifts, particularly of the N-H proton if present and not exchanged.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
Optimize acquisition parameters, including the spectral width, number of scans, and relaxation delay, to ensure good signal-to-noise and accurate integration.
To aid in structural elucidation, acquire two-dimensional NMR spectra:
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are invaluable for assigning quaternary carbons and connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule.
The following diagram illustrates the workflow for acquiring and analyzing the NMR data for structural confirmation.
Caption: Experimental workflow for NMR-based structural elucidation.
Conclusion
While direct experimental ¹H NMR data for 7-azatricyclo[4.3.0.0³⁹]nonane is not yet publicly available, a detailed predictive analysis based on established NMR principles and data from structurally related analogs provides a strong foundation for its characterization. The key expected features include a complex pattern of signals with significant deshielding of protons in proximity to the nitrogen atom, both through bonds and through space. A comparative analysis with carbocyclic and other azacyclic cage compounds highlights the unique spectral signature anticipated for this novel molecule. The experimental protocols outlined in this guide provide a robust framework for the definitive structural elucidation of this and other new polycyclic amines, which are of significant interest in medicinal chemistry and materials science.
References
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC. [Link]
Synthesis and chiroptical properties of enantiopure tricyclo[4.3.0.03,8]nonane-4,5-dione (twistbrendanedione). ScienceDirect. [Link]
1 H NMR and 13 C NMR data of 1 and 2 in CD 3 OD. ResearchGate. [Link]
Spectroscopic characterization of novel polycyclic aromatic polymers. PubMed. [Link]
13C NMR spectra of adamantane derivatives. ScienceDirect. [Link]
Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. ResearchGate. [Link]
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed. [Link]
Spectroscopic Characterization Of Polycyclic Aromatic Hydrocarbons and Their Radical Ions Trapped in Glasses. Shodhganga. [Link]
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. MDPI. [Link]
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
Molecular structure in 1-azaadamantanes and 1,3-diazaadamantanes. ResearchGate. [Link]
1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. [Link]
1H NMR-Based Kinetic-Mechanistic Study of the Intramolecular Trans-esterification of 2-exo-3-exo-Dihydroxybornane Monoacrylate Esters. ResearchGate. [Link]
Polycyclic (anti)aromatic hydrocarbons: interstellar formation and spectroscopic characterization of biphenylene and benzopentalene. RSC Publishing. [Link]
1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. ResearchGate. [Link]
1H NMR Chemical Shift. Oregon State University. [Link]
Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). MDPI. [Link]
Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[7]uril. Supporting Information. [Link]
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
Evaluating 7-azatricyclo[4.3.0.03,9]nonane as a Rigid Pharmacophore: A Comparative Mass Spectrometry Guide
As drug discovery increasingly moves away from the "flatland" of planar aromatics, the incorporation of rigid, three-dimensional polycyclic scaffolds has become a premier strategy for improving metabolic stability and me...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery increasingly moves away from the "flatland" of planar aromatics, the incorporation of rigid, three-dimensional polycyclic scaffolds has become a premier strategy for improving metabolic stability and membrane permeability. Among these, 7-azatricyclo[4.3.0.03,9]nonane —a highly bridged tricyclic amine—offers exceptional structural rigidity.
However, this same 3D rigidity completely alters its behavior in a mass spectrometer. Standard predictive models for amine fragmentation often fail when applied to bridged polycycles. This guide objectively compares the Collision-Induced Dissociation (CID) performance of 7-azatricyclo[4.3.0.03,9]nonane against simpler monocyclic and bicyclic alternatives, providing researchers with the mechanistic causality and self-validating protocols needed for accurate metabolite identification and pharmacokinetic tracking.
Mechanistic Causality: The "Caged Amine" Effect
To understand the mass spectrometric profile of 7-azatricyclo[4.3.0.03,9]nonane, we must examine the causality behind its fragmentation.
In standard monocyclic amines (e.g., piperidine), ionization is followed by rapid
-cleavage. Because the ring is connected by a single continuous pathway, breaking the bond immediately opens the ring, allowing for the rapid expulsion of neutral fragments like ethylene ().
In contrast, 7-azatricyclo[4.3.0.03,9]nonane exhibits the "Caged Amine" effect [1]. When an
-cleavage occurs in this tricyclic system, the targeted bond breaks, but the overall molecular architecture remains tightly held together by the secondary and tertiary bridging bonds [2].
The Result: No mass is lost during the primary cleavage event. To observe a change in m/z, multiple covalent bonds must be ruptured sequentially.
The Analytical Impact: This kinetic sink requires significantly higher Collision Energies (CE) to induce fragmentation, resulting in a mass spectrum heavily dominated by the precursor ion
and highly specific, high-energy neutral losses (such as the direct elimination of ).
Comparative Fragmentation Performance
To benchmark 7-azatricyclo[4.3.0.03,9]nonane, we must compare it against widely used structural alternatives: Piperidine (monocyclic) and Quinuclidine (bicyclic) [3]. As the degree of bridging increases, the required energy for precursor depletion scales non-linearly.
Table 1: Comparative MS/MS Fragmentation Metrics of Saturated Amines
Structural Scaffold
Ring Topology
Formula
Precursor
Base Peak (CID)
Dominant Neutral Losses
CE for 50% Depletion
Piperidine
Monocyclic
m/z 86.1
m/z 44.1
(17 Da), (28 Da)
~15 eV
Quinuclidine
Bicyclic
m/z 112.1
m/z 69.1
(28 Da), (57 Da)
~25 eV
7-azatricyclo[4.3.0.03,9]nonane
Tricyclic
m/z 124.1
m/z 96.1
(28 Da), (17 Da)
~35 eV
Data Note: The 10 eV jump in required collision energy between the bicyclic and tricyclic scaffolds highlights the extreme stability of the azatricyclononane framework.
Pathway Visualization
The following diagram maps the energy-resolved breakdown curve of 7-azatricyclo[4.3.0.03,9]nonane. Notice how the primary
-cleavage acts as an invisible intermediate step before any detectable mass loss occurs.
Fig 1. ESI-CID fragmentation pathway of 7-azatricyclo[4.3.0.03,9]nonane highlighting neutral losses.
Because tricyclic amines require unusually high collision energies, standard untargeted metabolomics methods (which often default to 20-25 eV) will fail to fragment 7-azatricyclo[4.3.0.03,9]nonane, yielding only the precursor ion.
To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system . It utilizes an internal structural reference to continuously verify that the collision cell is delivering the high kinetic energy required for polycyclic cleavage.
Step 1: Sample Preparation & Isotopic Spiking (The Validation Check)
Prepare a 100 ng/mL solution of 7-azatricyclo[4.3.0.03,9]nonane in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
Self-Validation Step: Spike the sample with 50 ng/mL of Quinuclidine-
as an internal structural reference.
Causality: If the Quinuclidine-
standard fails to produce its characteristic m/z 73.1 fragment during the run, the instrument's collision gas pressure or voltage calibration is insufficient to fragment the more rigid tricyclic target.
Step 2: Chromatographic Separation
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phases: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.
Gradient: Run a steep gradient from 5% B to 95% B over 3 minutes. Tricyclic amines possess a highly defined, compact 3D lipophilic surface area, causing them to elute sharply compared to flexible acyclic chains.
Step 3: ESI-HRMS/MS Acquisition
Instrument: Q-TOF or Orbitrap high-resolution mass spectrometer.
Polarity: Positive Ion Mode (ESI+).
Precursor Isolation: Isolate m/z 124.1123 using a narrow 0.5 Da window to prevent isobaric interference from background matrix ions.
Energy Ramping: Program a Data-Dependent Acquisition (DDA) method with a stepped Collision Energy (CE) ramp of 15 eV, 35 eV, and 50 eV .
Step 4: Data Interpretation
Extract the chromatograms for the precursor (m/z 124.1) and the primary fragments (m/z 96.1 and m/z 107.1).
Verify that the appearance of m/z 96.1 inversely correlates with precursor depletion at the 35 eV and 50 eV steps, confirming direct product-ion lineage rather than in-source fragmentation.
References
Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII. Fragmentation of Two Bicyclic Amines on Electron Impact. The Journal of Organic Chemistry. URL: [Link]
Pelz, K., et al. (1973). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry. URL: [Link]
Paguio, M. F., et al. (2013). CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever. PubMed Central (PMC). URL: [Link]
Validation
A Tale of Two Scaffolds: A Comparative Guide to Adamantane Amine and the Novel 7-Azatricyclo[4.3.0.03,9]nonane in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores with optimized physicochemical and biological properties is paramount. The judicious selection of a core scaffold can profoundly inf...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores with optimized physicochemical and biological properties is paramount. The judicious selection of a core scaffold can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of two distinct three-dimensional amine-containing scaffolds: the clinically validated and extensively studied adamantane amine, and the novel, largely unexplored 7-azatricyclo[4.3.0.03,9]nonane.
While adamantane amine represents a "privileged scaffold" with a rich history in approved therapeutics, 7-azatricyclo[4.3.0.03,9]nonane emerges as a novel constrained bicyclic system with the potential to offer a distinct property profile for future drug design. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the established utility of adamantane amine and the prospective advantages and challenges associated with the nascent 7-azatricyclo[4.3.0.03,9]nonane scaffold.
Structural and Physicochemical Properties: A Head-to-Head Analysis
The fundamental differences in the three-dimensional architecture of these two scaffolds give rise to distinct physicochemical properties that are critical for their application in drug design.
Adamantane Amine: This iconic scaffold is a rigid, highly symmetrical (Td point group) tricyclic hydrocarbon.[1][2] Its diamondoid cage structure imparts exceptional metabolic stability and a pronounced lipophilic character.[1][3] The introduction of an amine group, typically at a bridgehead position, provides a crucial anchor for biological interactions and modulates the overall physicochemical properties. The steric bulk of the adamantane cage can effectively shield adjacent functional groups from enzymatic degradation, thereby prolonging a drug's half-life.[1] However, the high lipophilicity of the adamantane core can sometimes lead to poor aqueous solubility and potential off-target toxicities.[2]
7-Azatricyclo[4.3.0.03,9]nonane: In stark contrast, 7-azatricyclo[4.3.0.03,9]nonane is a less symmetrical, more compact bicyclic system where a nitrogen atom is incorporated into the core ring structure. This intrinsic nitrogen atom is expected to significantly influence its physicochemical properties. The presence of the nitrogen atom within the framework is anticipated to reduce the lipophilicity and increase the polarity compared to its carbocyclic analogue and adamantane. This could translate to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The constrained nature of this bicyclic system still offers a degree of rigidity, which is beneficial for pre-organizing substituents for optimal receptor binding.
A direct comparison of key physicochemical parameters is challenging due to the limited data on 7-azatricyclo[4.3.0.03,9]nonane. However, we can extrapolate and present a comparative summary based on the structural features and data from related aza-scaffolds.
Property
Adamantane Amine
7-Azatricyclo[4.3.0.03,9]nonane (Predicted)
Rationale for Prediction
Structure
Tricyclic, Symmetrical, Diamondoid
Bicyclic, Asymmetrical, Constrained
Visual inspection of the chemical structures.
Lipophilicity (LogP)
High
Moderate to Low
The presence of a nitrogen atom within the scaffold is known to decrease lipophilicity.
Aqueous Solubility
Low
Moderate to High
Increased polarity due to the embedded nitrogen atom should enhance water solubility.
Metabolic Stability
High
Moderate
While the rigid structure may confer some stability, the presence of C-H bonds adjacent to the nitrogen atom could be susceptible to metabolism.
Basicity (pKa)
Typical for primary amines
Dependent on the substitution and ring strain
The pKa will be influenced by the geometry and electronic environment of the nitrogen atom.
Synthetic Accessibility
Well-established
Limited public information
Adamantane derivatives are readily synthesized from commercially available starting materials. The synthesis of the azatricyclo-nonane is not well-documented.
Applications in Medicinal Chemistry: Established vs. Emerging
Adamantane Amine: A Scaffold with a Proven Track Record
The adamantane scaffold is a cornerstone in medicinal chemistry, with several approved drugs and numerous clinical candidates.[4][5] Its applications span a wide range of therapeutic areas:
Antiviral Agents: Amantadine and its derivative rimantadine were among the first antiviral drugs, targeting the M2 proton channel of the influenza A virus.[6][7]
Neurodegenerative Diseases: Memantine, an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease.[2][8]
Antidiabetic Agents: Vildagliptin and saxagliptin, dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, incorporate an adamantyl group to enhance their pharmacokinetic properties.[5]
Oncology: The adamantane moiety has been incorporated into various anticancer agents to improve their efficacy and overcome drug resistance.
The success of adamantane amine scaffolds lies in their ability to impart favorable properties such as metabolic stability and the precise spatial orientation of pharmacophoric groups.[1]
7-Azatricyclo[4.3.0.03,9]nonane: A Scaffold of Untapped Potential
The medicinal chemistry applications of 7-azatricyclo[4.3.0.03,9]nonane are, at present, largely speculative due to the lack of published research. However, based on its structural features, we can envision its potential utility in several areas:
Central Nervous System (CNS) Disorders: The predicted lower lipophilicity and increased polarity could be advantageous for designing CNS-active agents with reduced potential for non-specific binding and a better safety profile. The constrained nature of the scaffold could also be exploited to design selective ligands for various receptors and ion channels.
Bioisosteric Replacement: 7-Azatricyclo[4.3.0.03,9]nonane could serve as a novel, three-dimensional bioisostere for other cyclic amines or even for aromatic rings in certain contexts, offering an "escape from flatland" to improve physicochemical properties.
Novel Chemical Space: The exploration of this scaffold would open up new avenues in chemical space, potentially leading to the discovery of first-in-class therapeutics with novel mechanisms of action.
The primary hurdle for the widespread adoption of this scaffold is the current lack of established and scalable synthetic routes.
Experimental Data and Protocols
To provide a practical framework for researchers interested in exploring these scaffolds, this section details key experimental protocols.
Synthesis of Scaffolds
Synthesis of Adamantane Amines (e.g., Amantadine and Memantine)
The synthesis of adamantane amines is well-documented. A common route to amantadine involves the bromination of adamantane followed by a Ritter reaction with acetonitrile and subsequent hydrolysis. Memantine can be synthesized from 1,3-dimethyladamantane via a similar strategy.[2]
Experimental Protocol: Synthesis of Amantadine Hydrochloride
Step 1: Bromination of Adamantane
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane (1.0 eq) in an excess of bromine (a solvent and reagent).
Heat the mixture to reflux for 4 hours.
Cool the reaction mixture to room temperature and carefully quench the excess bromine with a saturated aqueous solution of sodium bisulfite.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromoadamantane.
Step 2: Ritter Reaction and Hydrolysis
To a solution of 1-bromoadamantane (1.0 eq) in acetonitrile, add concentrated sulfuric acid dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 24 hours.
Carefully pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide solution.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Dissolve the crude amine in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate amantadine hydrochloride.
Filter the solid and wash with cold diethyl ether to obtain the pure product.
Prospective Synthesis of 7-Azatricyclo[4.3.0.03,9]nonane
Given the absence of a published general synthesis, a hypothetical retrosynthetic analysis suggests that the 7-azatricyclo[4.3.0.03,9]nonane core could be constructed via an intramolecular cyclization strategy. The commercially available derivative, (1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid hydrochloride, suggests that a Diels-Alder or a related cycloaddition reaction followed by subsequent transformations could be a viable approach.
Hypothetical Workflow for the Synthesis of a 7-Azatricyclo[4.3.0.03,9]nonane Derivative
Caption: A potential synthetic strategy for the 7-azatricyclo[4.3.0.03,9]nonane scaffold.
Determination of Physicochemical Properties
Lipophilicity (LogP) Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for determining the lipophilicity of compounds.
Experimental Protocol: LogP Determination
Preparation of Standards: Prepare a series of standard compounds with known LogP values.
Chromatographic Conditions: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Run a gradient elution to determine the retention time of each compound.
Calibration Curve: Plot the logarithm of the retention factor (k) versus the known LogP values of the standard compounds to generate a calibration curve.
Sample Analysis: Inject the test compound and determine its retention time under the same chromatographic conditions.
LogP Calculation: Calculate the LogP of the test compound using its retention time and the calibration curve.
Metabolic Stability Assay using Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[9][10]
Experimental Protocol: Metabolic Stability Assay
Incubation: Incubate the test compound (at a final concentration of 1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37 °C.
Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (Clint) are then calculated.
Conclusion and Future Perspectives
The comparison between adamantane amine and 7-azatricyclo[4.3.0.03,9]nonane scaffolds highlights the trade-offs between leveraging a well-validated, "safe" chemical entity and exploring novel, potentially advantageous chemical space.
Adamantane amine will undoubtedly remain a valuable scaffold in medicinal chemistry due to its proven ability to enhance metabolic stability and provide a rigid framework for pharmacophore presentation. Its synthetic accessibility and extensive documentation make it a reliable choice for many drug discovery programs.
7-Azatricyclo[4.3.0.03,9]nonane , on the other hand, represents an exciting frontier. Its predicted favorable physicochemical properties, such as improved solubility and lower lipophilicity, make it an attractive candidate for the development of new therapeutics, particularly for CNS targets. The primary challenge lies in the development of efficient and scalable synthetic routes. Once these are established, we anticipate a surge in the exploration of this novel scaffold and its derivatives.
Visualized Workflows and Pathways
Reductive Amination for Amine Synthesis
Caption: General workflow for the synthesis of amines via reductive amination.
Drug Discovery and Development Pipeline
Caption: A simplified overview of the drug discovery and development process.
References
Liu, X., et al. (2017). Adamantane functionalization strategies and biological applications. Bioorganic & Medicinal Chemistry, 25(24), 6799–6815.
Jackson, G. G., Muldoon, R. L., & Akers, L. W. (1963). Serological evidence for prevention of influenzal infection in volunteers by an adamantanamine hydrochloride. Antimicrobial Agents and Chemotherapy, 3, 703-707.
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604.
Al-Wahaibi, L. H., et al. (2020). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 25(23), 5633.
Schreiner, P. R., & Fokin, A. A. (2001). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
Gerzon, K., et al. (1963). The adamantyl group in medicinal agents. I. Hypoglycemic N-arylsulfonyl-N'-adamantylureas. Journal of medicinal chemistry, 6(6), 760-763.
Stetter, H., et al. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Zur Synthese von 1-substituierten Adamantanen. Chemische Berichte, 93(1), 226-230.
Langer, T., & Wolber, G. (2004). Pharmacophores and pharmacophore-based virtual screening.
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor antagonists: memantine and beyond. Nature reviews Drug discovery, 5(2), 160-170.
Zhou, J., et al. (2003). Synthesis and pharmacological evaluation of (Z)-9-(heteroarylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes: thiophene analogues as potent norepinephrine transporter inhibitors. Bioorganic & medicinal chemistry letters, 13(20), 3565-3569.
Aillard, B., et al. (2015). Synthesis and evaluation of a (3R,6S,9S)-2-oxo-1-azabicyclo[4.3.0]nonane scaffold as a mimic of Xaa-trans-Pro in poly-l-proline type II helix conformation. Organic & biomolecular chemistry, 13(15), 4562-4569.
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
Manetti, F., et al. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of medicinal chemistry, 43(23), 4499-4507.
Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
Wikipedia. (2024). Amantadine. Retrieved from [Link]
Taylor & Francis. (n.d.). Amantadine – Knowledge and References. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Memantine and amantadine KLVFF peptide conjugates: Synthesis, structure determination, amyloid-β interaction and effects on recognition memory in mice. Retrieved from [Link]
Google Patents. (n.d.). EP1908748A1 - Process for the preparation of memantine and its hydrochloric acid salt form.
Metabolic Stability Profiles of 7-Azatricyclo[4.3.0.03,9]nonane Analogs: A Comparative Guide
Introduction: The 7-Azatricyclo[4.3.0.03,9]nonane Scaffold and the Imperative of Metabolic Stability The 7-azatricyclo[4.3.0.03,9]nonane core represents a fascinating and structurally rigid scaffold for the design of nov...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The 7-Azatricyclo[4.3.0.03,9]nonane Scaffold and the Imperative of Metabolic Stability
The 7-azatricyclo[4.3.0.03,9]nonane core represents a fascinating and structurally rigid scaffold for the design of novel therapeutic agents. Its three-dimensional architecture offers a unique vectoral presentation of substituents, enabling precise interactions with biological targets. As with any promising scaffold in drug discovery, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount to its successful development.[1] Of these, metabolic stability is a critical gatekeeper, dictating the in vivo half-life, oral bioavailability, and potential for drug-drug interactions of a candidate molecule.
This guide provides a comparative framework for assessing the metabolic stability of hypothetical 7-azatricyclo[4.3.0.03,9]nonane analogs. In the absence of direct comparative data in the public domain for this specific scaffold, we will leverage established principles of drug metabolism to compare a series of rationally designed, representative analogs. We will explore the causal relationships between structural modifications and metabolic fate, and provide detailed, field-proven protocols for their experimental validation.
Designing for Metabolic Stability: A Comparative Set of Hypothetical Analogs
To illustrate the principles of metabolic profiling, we have designed four hypothetical analogs of the 7-azatricyclo[4.3.0.03,9]nonane scaffold. These analogs incorporate common structural motifs that are known to influence metabolic pathways.
Analog A (Parent Scaffold): The unsubstituted 7-azatricyclo[4.3.0.03,9]nonane. This serves as our baseline for understanding the intrinsic metabolic properties of the core structure.
Analog B (N-Methylated): N-methylation is a common structural feature. While it can sometimes improve potency, the N-methyl group is also a classic site for oxidative metabolism.
Analog C (Aryl Substitution): Introduction of an aromatic ring (in this case, a para-substituted phenyl group) is a frequent strategy to achieve target engagement. However, aromatic rings are susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes.[2]
Analog D (Fluorinated Aryl Substitution): Fluorine substitution on an aromatic ring is a widely used tactic to block sites of metabolism. The strong C-F bond is resistant to oxidative cleavage, which can significantly enhance metabolic stability.
Predicting Metabolic Hotspots: A Structure-Metabolism Perspective
Saturated heterocyclic compounds are typically metabolized at positions adjacent to the heteroatom.[3] For our analogs, we can predict the following metabolic vulnerabilities:
Analog A: The carbons alpha to the nitrogen (C6 and C8) are likely primary sites for oxidation.
Analog B: The N-methyl group is a prime candidate for N-dealkylation, a common metabolic pathway for tertiary amines.[2]
Analog C: The para-position of the phenyl ring is electronically activated and a probable site for aromatic hydroxylation.
Analog D: The fluorine atom at the para-position is expected to block hydroxylation at that site, potentially shifting metabolism to other, less favorable positions on the aromatic ring or the bicyclic core.
Experimental Comparison of Metabolic Stability
To experimentally validate these predictions and quantify the metabolic stability of our analogs, we will employ a tiered approach, starting with a high-throughput in vitro assay and progressing to more detailed metabolite identification.
Tier 1: In Vitro Intrinsic Clearance (Clint) Determination in Human Liver Microsomes (HLM)
The HLM stability assay is a cornerstone of early DMPK screening. It provides a measure of a compound's susceptibility to Phase I metabolic enzymes, primarily CYPs.[4][5] The key parameter derived from this assay is the intrinsic clearance (Clint), which represents the inherent ability of the liver enzymes to metabolize a drug.[6]
Materials:
Pooled Human Liver Microsomes (HLM)
Phosphate Buffer (0.1 M, pH 7.4)
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
Test compounds (Analogs A, B, C, D) and a positive control (e.g., Verapamil)
Acetonitrile (ACN) with an internal standard (IS) for quenching
96-well plates
Incubator/shaker (37°C)
LC-MS/MS system
Procedure:
Preparation: Thaw HLM on ice. Prepare working solutions of test compounds and controls in buffer.
Incubation: In a 96-well plate, combine HLM, buffer, and the test compound. Pre-incubate at 37°C for 5-10 minutes.
Initiation: Start the reaction by adding the NADPH regenerating system.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with IS.
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the half-life (t1/2) and subsequently the intrinsic clearance (Clint) using the following equations:
t1/2 = 0.693 / k (where k is the elimination rate constant)
Note: The data presented in this table is illustrative and intended for comparative purposes.
The unsubstituted scaffold (Analog A ) and the fluorinated analog (Analog D ) exhibit high metabolic stability.
N-methylation (Analog B ) and aryl substitution (Analog C ) introduce metabolic liabilities, leading to significantly lower stability.
Tier 2: Metabolite Identification (MetID)
For the less stable analogs (B and C), the next logical step is to identify the metabolites to confirm our predictions and understand the exact metabolic pathways.
Sample Generation:
Incubate a higher concentration of the test compound (e.g., 10 µM) with HLM for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.
LC-MS/MS Analysis:
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[7]
Acquire data in both full scan and data-dependent MS/MS modes.
Compare the chromatograms of the incubated samples with control samples (without NADPH) to identify new peaks corresponding to metabolites.
Data Interpretation:
Mass Shift Analysis: Look for characteristic mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation/hydroxylation, -14 Da for N-demethylation).
Fragmentation Analysis: Compare the MS/MS fragmentation pattern of the metabolite with that of the parent compound. Common fragments can help pinpoint the site of modification.
For Analog B (N-Methyl): We would expect to see a metabolite with a mass corresponding to the loss of a methyl group (M-14). The fragmentation pattern of this metabolite should be very similar to that of Analog A.
For Analog C (p-H-Phenyl): We would anticipate a metabolite with an additional oxygen atom (M+16). The fragmentation pattern would likely show a modification on the phenyl ring.
Visualizing the Workflows and Pathways
To provide a clear visual representation of the experimental processes and metabolic pathways, we can use Graphviz.
Caption: Experimental workflow for assessing metabolic stability.
Caption: Predicted metabolic pathways for analogs B and C.
Conclusion and Future Directions
This guide has outlined a systematic approach to comparing the metabolic stability of novel 7-azatricyclo[4.3.0.03,9]nonane analogs. By combining predictive reasoning based on structure-metabolism relationships with robust in vitro experimental protocols, researchers can efficiently triage compounds and guide synthetic efforts towards molecules with more favorable pharmacokinetic profiles.
The illustrative data underscores the profound impact that seemingly minor structural modifications can have on metabolic stability. The high stability of the parent scaffold and the fluorinated analog suggests that these are promising starting points for further optimization. For analogs with identified metabolic liabilities, strategies such as replacing the N-methyl group with a more stable substituent or exploring different substitution patterns on the aryl ring could be pursued.
Ultimately, a comprehensive understanding of metabolic stability is not just about identifying liabilities, but about rationally designing them out. This iterative process of design, synthesis, and testing is the hallmark of modern drug discovery.
References
Patel, S. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences and Research.
Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]
Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 2856-2878.
Gajula, S. N., Nadimpalli, N., & Sonti, R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Pharmaceuticals, 14(8), 815.
Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]
Graphviz. (2015, January 5). Drawing graphs with dot. [Link]
Wetmore, B. A., et al. (2015). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Science & Technology, 49(14), 8776-8785.
Ioniță, A. C., et al. (2025).
Proctor, N. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 3(3), 57.
Pospisil, P., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(16), 2999.
Smatanová, N., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 179, 117822.
LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721.
Taylor, L. J., et al. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry.
Liu, T., et al. (2016). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Beilstein Journal of Organic Chemistry, 12, 1928-1933.
Bon, R. S., & Waldmann, H. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 70(4), 244-250.
Pretze, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(9), 2314.
Welsch, M. E., et al. (2010). Nature Loves Nitrogen Heterocycles.
ChemHelpASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]
Wrona, M., et al. (2025). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 15(10), 1234.
Lelle, M., et al. (2019). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. American Journal of Medicinal Chemistry, 1(1), 7-10.
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
Hegab, S. (n.d.). Introduction to Dot for drawing Graphs and Diagrams. [Link]
A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 7-Azatricyclo[4.3.0.0³⁹]nonane and Related Saturated Amines
Introduction In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable critical quality attribute. 7-Azatricyclo[4.3.0.0³⁹]nonane,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable critical quality attribute. 7-Azatricyclo[4.3.0.0³⁹]nonane, a representative of saturated heterocyclic amines, presents a significant analytical challenge. Its chemical nature—a small, highly polar, and non-chromophoric structure—renders it incompatible with standard reversed-phase HPLC methods using UV detection. This guide provides an in-depth comparison of two robust analytical strategies for the accurate purity determination of such compounds, moving beyond simple protocols to explain the fundamental principles and validation standards that ensure data integrity and regulatory compliance.
The core analytical hurdles with compounds like 7-Azatricyclo[4.3.0.0³⁹]nonane are twofold:
Poor Chromatographic Retention: Standard C18 columns, the workhorses of reversed-phase HPLC, offer minimal retention for small, polar molecules, leading to elution near or at the void volume.
Lack of UV Absorbance: The absence of a chromophore in its saturated structure makes the molecule invisible to the most common HPLC detector, the UV-Vis spectrophotometer.[1][2]
This guide will objectively compare two fundamentally different, yet powerful, approaches: a direct method using Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector, and a classic derivatization-based method using traditional RP-HPLC with UV detection. Each will be evaluated based on performance, practicality, and adherence to rigorous scientific validation standards as outlined by the International Council for Harmonisation (ICH).[3][4]
Part 1: The Analytical Strategy Decision Framework
When confronted with a polar, non-chromophoric analyte, the analytical scientist must choose a strategic path. The primary decision point is whether to adapt the detection system to the molecule's intrinsic properties or to chemically modify the molecule to suit a standard detection system. This choice has significant downstream implications for method development, validation, and routine implementation.
The following diagram illustrates the logical workflow for selecting an appropriate analytical strategy.
Mechanistic Physics: Why Azatricyclic Scaffolds Alter Lipophilicity
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of traditional, flat heterocycles. The industry's shift toward "escaping flatland" has spotli...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of traditional, flat heterocycles. The industry's shift toward "escaping flatland" has spotlighted azatricyclic scaffolds —such as azaadamantanes and bridged aza-frameworks—as premier bioisosteres. These rigid, 3D architectures not only improve target selectivity but fundamentally alter a molecule's physicochemical profile, particularly its lipophilicity (LogP) and distribution coefficient (LogD).
This guide provides an objective, data-driven comparison of azatricyclic scaffolds against classical alternatives, detailing the thermodynamic causality behind their behavior and the self-validating experimental protocols required to measure them accurately.
In lead optimization, adding a bulky carbocycle like adamantane (often termed the "lipophilic bullet"[1]) typically drives a massive increase in lipophilicity, adding approximately +3.1 log units to a molecule[2]. While this enhances blood-brain barrier (BBB) penetration, it often severely degrades aqueous solubility and increases non-specific protein binding.
The Azatricyclic Advantage:
By replacing a carbon atom within a tricyclic framework with a nitrogen atom (e.g., converting adamantane to 2-azaadamantane), we fundamentally shift the thermodynamic partitioning of the scaffold.
High
Character: The scaffold remains entirely -hybridized, providing a rigid, spherical 3D geometry that sterically shields adjacent bonds from Cytochrome P450-mediated metabolic cleavage[3].
Polar Vector Introduction: The nitrogen introduces a hydrogen-bond acceptor/donor and an ionizable center. This drastically reduces the intrinsic LogP compared to the parent carbocycle, rescuing aqueous solubility while maintaining the membrane-permeating benefits of the 3D bulk[4].
Desolvation Penalty: Unlike flexible linear amines, the rigid azatricyclic structure locks the nitrogen's lone pair in a fixed trajectory. This lowers the entropic penalty of desolvation when moving from an aqueous environment into a lipid membrane, optimizing the actual membrane partitioning.
Quantitative Data: Scaffold LogP Comparison
The table below summarizes the experimental and calculated LogP/LogD values of common basic amines versus advanced azatricyclic scaffolds.
Ketone addition lowers pKa, increasing neutral fraction at pH 7.4.
Data Note: The introduction of the nitrogen atom in 2-azaadamantane reduces the LogP by nearly 2.7 units compared to adamantane, proving its efficacy as a balanced bioisostere.
Because azatricyclic scaffolds lack extensive conjugated
-systems, standard UV-Vis detection is ineffective. Furthermore, their high volatility and surface-active properties require strict thermodynamic controls. The following protocol utilizes the Shake-Flask Method (OECD 107) coupled with LC-MS/MS , designed as a self-validating system.
Phase 1: Thermodynamic Preparation
Causality: Water and 1-octanol are partially miscible. If un-saturated solvents are used, the volumes will shift during equilibration, destroying the concentration calculations.
Pre-saturation: Vigorously stir 1-octanol and aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 7.4 for LogD, or unbuffered water for LogP of neutral species) together for 24 hours at 25.0 ± 0.1 °C.
Separation: Allow the phases to separate in a funnel for 12 hours. Store the mutually saturated phases.
Phase 2: Equilibration & Mass Balance
Causality: Partitioning is an enthalpy-driven process; strict temperature control is mandatory.
Spiking: Dissolve the azatricyclic compound in the saturated aqueous phase to a known initial concentration (
) of 10 µg/mL.
Partitioning: Add equal volumes (e.g., 5 mL) of the spiked aqueous phase and saturated octanol phase into a silanized glass vial. Silanization prevents the basic amines from adsorbing to the glass surface.
Agitation: Shake mechanically at 100 rpm for 60 minutes at exactly 25.0 °C.
Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes. Causality: Centrifugation is critical to break micro-emulsions that form at the interface, which would otherwise falsely elevate the aqueous concentration.
Phase 3: LC-MS/MS Quantification & Validation
Sampling: Carefully sample the top (octanol) and bottom (aqueous) phases using separate gas-tight syringes. Dilute the octanol phase 1:100 in methanol to ensure compatibility with the LC-MS/MS reversed-phase gradient.
Detection: Quantify using Electrospray Ionization in positive mode (ESI+), monitoring the specific MRM transitions for the azatricyclic scaffold.
Self-Validation (Mass Balance Check): Calculate the total recovered mass:
. If the recovery is , the run is invalidated due to suspected volatilization or glass adsorption.
Calculation:
.
Workflow Visualization
The following diagram maps the logical and experimental flow of the thermodynamic partitioning process.
Workflow for thermodynamic LogP/LogD determination of azatricyclic scaffolds via shake-flask method.
Conclusion for Drug Development Professionals
When optimizing a lead compound, replacing a planar piperidine or morpholine with an azatricyclic scaffold like 2-azaadamantane is not merely a structural novelty; it is a calculated physicochemical upgrade. By leveraging the rigid
architecture, you achieve the membrane permeability associated with high-LogP carbocycles while utilizing the nitrogen heteroatom to anchor the LogP in the optimal "druggable" range (LogP 1.0 - 3.0). Accurate, thermodynamically sound LC-MS/MS profiling is essential to validate these gains and ensure linear pharmacokinetics in downstream development.
References
ConnectSci. "Unlocking therapeutic potential: the role of adamantane in drug discovery." ConnectSci, 2024.[Link][2]
National Institutes of Health (NIH). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." PubMed Central, 2014.[Link][1]
ResearchGate. "Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release." ResearchGate, 2026.[Link][4]
Proper Disposal Procedures for 7-Azatricyclo[4.3.0.0 ]nonane Executive Summary & Chemical Classification 7-Azatricyclo[4.3.0.0 ]nonane is a strained tricyclic amine, structurally related to cage compounds like adamantane...
Author: BenchChem Technical Support Team. Date: March 2026
Proper Disposal Procedures for 7-Azatricyclo[4.3.0.0
]nonane
Executive Summary & Chemical Classification
7-Azatricyclo[4.3.0.0
]nonane is a strained tricyclic amine, structurally related to cage compounds like adamantane and norbornane derivatives.[1][2] Due to its rigid, bridged nitrogen-containing skeleton, it exhibits significant basicity and nucleophilicity.[1]
Immediate Safety Directive: Treat this compound as a Category 1B Skin Corrosive and an Acute Toxicant .[1] In the absence of compound-specific toxicological data (LD50), standard laboratory safety protocols dictate handling it with the highest level of containment appropriate for hazardous organic bases.[1]
Disposal Priority: Incineration via a licensed hazardous waste contractor is the only approved disposal method. Do not dispose of down the drain or via evaporation.
Hazard Identification & Risk Profile
Before initiating disposal, you must validate the waste stream against these core hazards.
Potential for alkylation/polymerization over time.
B. Container Specifications
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers due to potential corrosion.[1]
Labeling: Must be labeled "HAZARDOUS WASTE - ORGANIC BASE."[1]
Additives: If the waste is a reactive reaction mixture, quench carefully with dilute ammonium chloride (
) or water/ice bath before bottling, ensuring pH is stable.[1]
Disposal Workflows
Select the appropriate workflow based on the physical state of the waste.
Scenario A: Disposal of Pure Substance (Solid/Liquid)[1]
Dissolution: Dissolve the pure amine in a compatible combustible solvent (e.g., Ethanol or Methanol) to facilitate incineration. Do not dispose of dry solids directly if they are potentially shock-sensitive or dusting hazards.[1]
Transfer: Pour the solution into the Non-Halogenated Organic Solvent waste container.
Labeling: Record the approximate concentration and specific chemical name on the waste tag.
Scenario B: Disposal of Reaction Mixtures
Quenching: Slowly add the reaction mixture to a stirred ice/water bath to neutralize any remaining reagents (e.g., unreacted alkyl halides or acylating agents).
pH Check: Verify pH is basic or neutral. If highly acidic from workup, neutralize with Sodium Bicarbonate (
).
Phase Separation:
Organic Phase: Collect in Organic Waste drum.
Aqueous Phase: If containing significant amine residues, collect in Aqueous Basic Waste .[1] Do not pour down the sink.
Scenario C: Contaminated Glassware & Sharps[1]
Rinsing: Triple-rinse glassware with Acetone or Ethanol.
Rinsate Disposal: Treat the first rinse as Hazardous Organic Waste .
Solid Waste: Defaced/broken glassware goes into the Puncture-Resistant Sharps Bin or Glass Disposal Box , labeled "Chemically Contaminated."[1]
Decision Matrix: Waste Stream Logic
Figure 1: Logic flow for determining the correct waste stream for strained amine derivatives.[1]
Emergency Procedures (Spill Response)
In case of spill (>10 mL/g):
Evacuate: Clear the immediate area.
PPE: Don Nitrile gloves (double-gloved), safety goggles, and a lab coat.[1] Use a respirator if dust/vapors are present.[4]
Containment: Surround the spill with an absorbent boom or vermiculite.
Neutralization: Apply a weak acid neutralizer (e.g., Citric Acid powder) to the spill to reduce volatility and basicity.
Cleanup: Scoop absorbed material into a hazardous waste bag. Label as "Spill Debris - Corrosive Basic."[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [1]
PubChem. (n.d.).[5] Compound Summary: Azatricyclo Derivatives (General Class Properties). National Library of Medicine.
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.
A Comprehensive Guide to the Safe Handling of 7-Azatricyclo[4.3.0.03,9]nonane
For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment and Core Principles Given the structure of 7-Azatricyclo[4.3.0.03,9]nonane, it is prudent to treat it as a hazardous substance.
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Core Principles
Given the structure of 7-Azatricyclo[4.3.0.03,9]nonane, it is prudent to treat it as a hazardous substance. Similar compounds are known to cause severe skin burns and eye damage[1][2][3][4]. Therefore, all handling procedures must be designed to prevent any direct contact.
Primary Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation[1][2][5].
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required PPE for any work involving 7-Azatricyclo[4.3.0.03,9]nonane.
PPE Category
Item
Specification/Standard
Rationale
Eye and Face Protection
Safety Goggles & Face Shield
Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield must be worn in addition to goggles.[1][6]
Protects against splashes and potential projectiles, ensuring complete facial protection.
Hand Protection
Chemical-Resistant Gloves
Impervious gloves such as butyl rubber or Viton™. Always check the manufacturer's glove selection guide for specific breakthrough times.[1][4]
Prevents skin contact with the corrosive compound. Contaminated gloves must be disposed of immediately after use.[4][6]
Body Protection
Protective Clothing
A chemical-resistant apron or a flame-retardant and antistatic lab coat.[4][7]
Protects against spills and splashes, minimizing skin exposure.
Respiratory Protection
Respirator
A NIOSH-approved respirator with an organic vapor cartridge should be used if working outside a fume hood or if there is a risk of generating aerosols.[1][4]
Minimizes inhalation exposure to any vapors or aerosols.
Logical Workflow for PPE Selection:
Caption: Logical workflow for selecting appropriate PPE.
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and prevent accidents.
1. Preparation:
Ensure a certified chemical fume hood is used for all handling procedures.
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
Have a spill kit specifically for chemical spills readily available.
2. Handling:
Donning PPE: Before entering the handling area, don all required PPE as specified in the table above.
Transferring: When transferring the compound, use a chemical-resistant spatula or other appropriate tools to avoid generating dust or aerosols.
Weighing: If weighing is required, perform this task within the chemical fume hood on a tared container.
Reactions: All reactions involving 7-Azatricyclo[4.3.0.03,9]nonane should be conducted in a closed system or within the chemical fume hood.
3. Post-Handling:
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
Doffing PPE: Remove PPE in the designated area, being careful to avoid contaminating skin or clothing.
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling.
Experimental Workflow for Safe Handling:
Caption: Step-by-step workflow for handling 7-Azatricyclo[4.3.0.03,9]nonane.
IV. Disposal Plan: Responsible Waste Management
Proper disposal of 7-Azatricyclo[4.3.0.03,9]nonane and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection: All waste containing 7-Azatricyclo[4.3.0.03,9]nonane, including contaminated gloves, wipes, and disposable labware, must be collected in a designated, labeled, and sealed hazardous waste container.
Waste Segregation: Do not mix this waste with other waste streams.
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations[2][7].
V. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is essential.
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill: Evacuate the area. If safe to do so, contain the spill using a chemical spill kit. Do not allow the product to enter drains[5]. Absorb with inert material and place it into a suitable disposal container[5].